Theobromine-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBXQYLJRXSA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703028 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-40-1 | |
| Record name | 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117490-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117490-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Theobromine-d6: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of Theobromine-d6 for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is the deuterated analog of theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao bean.[1][2][3] Its structural similarity to caffeine results in comparable, albeit milder, physiological effects.[4][5] The primary application of this compound in a research and drug development setting is as an internal standard for the precise quantification of theobromine in biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5] The incorporation of six deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties.
Chemical Structure and Properties
This compound, systematically named 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione, is a purine alkaloid. The deuterium atoms are located on the two methyl groups attached to the xanthine core.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a white solid with the key properties summarized in the table below.[4][6]
| Property | Value | Reference |
| Chemical Formula | C₇H₂D₆N₄O₂ | [2][7] |
| Molecular Weight | 186.20 g/mol | [2][5][7] |
| CAS Number | 117490-40-1 | [2][4][7] |
| Appearance | White Solid | [4][6] |
| IUPAC Name | 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | [2][5][7] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
| UV Maximum (λmax) | 273 nm | [2] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in analytical standards preparation.
| Solvent | Concentration | Reference |
| DMF | 10 mg/ml | [2] |
| DMSO | 10 mg/ml | [2] |
| Ethanol | 1 mg/ml | [2] |
| PBS (pH 7.2) | 1 mg/ml | [2] |
Biological Activity of Theobromine (Non-labeled)
The biological effects of theobromine are relevant to researchers using its deuterated analog, as understanding the parent compound's mechanism of action provides context for its physiological relevance. Theobromine primarily acts as a competitive non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[2][3][4]
Key Signaling Pathways
Theobromine has been shown to modulate several key signaling pathways:
-
Adenosine Receptor Antagonism: By blocking adenosine receptors, theobromine mitigates the sleep-promoting and relaxing effects of adenosine, leading to a mild stimulant effect.[4]
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits PDE enzymes, particularly PDE4, which leads to an increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP can trigger a cascade of downstream effects, including the activation of Protein Kinase A (PKA).
-
MAPK and NF-κB Signaling: Studies have indicated that theobromine can influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.[2]
-
Akt/mTOR Pathway: Theobromine has been observed to attenuate the Akt/mammalian Target of Rapamycin (mTOR) kinase signaling pathway, which is involved in cell proliferation and growth.
-
AMPK Signaling: Theobromine can increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3]
Caption: Simplified diagram of theobromine's cellular signaling pathways.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental workflow and a more detailed protocol for the quantification of theobromine in a biological matrix.
General Experimental Workflow
Caption: A generalized workflow for quantifying theobromine using this compound.
Detailed Protocol: Quantification of Theobromine in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization based on the specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Theobromine (Analytical Standard)
-
Human Plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
2. Standard Solution Preparation:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of theobromine and this compound in methanol.
-
Working Solutions: Serially dilute the stock solutions to prepare a series of calibration standards and a working solution of the internal standard (e.g., 100 ng/mL).
3. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Theobromine: [M+H]⁺ → fragment ionsthis compound: [M+H]⁺ → fragment ions |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and precision of quantitative methods for theobromine. A thorough understanding of its chemical properties, the biological pathways of its non-labeled counterpart, and detailed experimental protocols are essential for its effective application in a research setting. This guide provides a comprehensive overview to support the work of scientists and professionals in drug development and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 5. Theobromine - Wikipedia [en.wikipedia.org]
- 6. 错误页 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Theobromine-d6
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Theobromine-d6. Designed for researchers, scientists, and drug development professionals, this document details the synthetic strategy, a representative experimental protocol, and methods for characterization. The primary application of this compound is as a stable, non-radioactive internal standard for the quantification of theobromine in biological samples using mass spectrometry-based assays.
Synthetic Strategy and Isotopic Labeling
The synthesis of this compound, formally known as 3,7-di(methyl-d3)-1H-purine-2,6-dione, is achieved by introducing two deuterated methyl groups onto a xanthine precursor. The most common and efficient method for this isotopic labeling is through a bimolecular nucleophilic substitution (SN2) reaction.
The core of the process involves the N-methylation of a suitable starting material, such as 3-methylxanthine or xanthine itself, using a deuterated methylating agent. The most frequently used reagent for this purpose is trideuteromethyl iodide (CD₃I), often referred to as deuterated methyl iodide.
The reaction mechanism proceeds in two key steps for each methylation:
-
Deprotonation: A base, such as sodium methoxide (NaOMe), is used to remove an acidic proton from a nitrogen atom on the purine ring system. This generates a nucleophilic anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the trideuteromethyl iodide (CD₃I), displacing the iodide leaving group and forming a new N-CD₃ bond.
To synthesize the d6-labeled compound, this process is performed sequentially on the two available nitrogen atoms (N3 and N7) of the xanthine scaffold.
Caption: Synthetic pathway for this compound via sequential deuteromethylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the N-methylation of xanthine derivatives.[1][2] The synthesis should be performed by trained personnel in a properly equipped laboratory, utilizing a fume hood and appropriate personal protective equipment (PPE).
Materials and Reagents:
-
3-Methylxanthine (Starting Material)
-
Trideuteromethyl iodide (CD₃I)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (for TLC)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the starting material (e.g., 3-methylxanthine) in an anhydrous solvent such as methanol or DMF.
-
Deprotonation: Add sodium methoxide (NaOMe) to the suspension. The mixture should be stirred gently until the starting material dissolves completely, indicating the formation of the sodium salt.[1]
-
Deuteromethylation: Carefully add trideuteromethyl iodide (CD₃I) to the solution using a syringe. The reaction is typically exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to a constant temperature, for example, 50–60°C, under continuous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), with a mobile phase such as dichloromethane/methanol (95:5).[1] The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The reaction is often complete within 40-90 minutes, depending on the temperature.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in water and extract the product into an organic solvent like dichloromethane. Repeat the extraction process multiple times to maximize recovery.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure this compound.
Caption: General experimental workflow for the synthesis of this compound.
Characterization and Data
To confirm the successful synthesis and purity of this compound, several analytical techniques are employed. The quantitative data derived from these analyses are crucial for validating the final product.
Analytical Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final product and to determine the isotopic purity by analyzing the relative abundance of different isotopologues (molecules differing only in their isotopic composition).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The absence of signals corresponding to the N-methyl protons confirms successful deuteration.
-
²H NMR: A signal at the chemical shift corresponding to the N-methyl positions confirms the location of the deuterium labels.[3]
-
¹³C NMR: The carbon signals for the deuterated methyl groups will appear as multiplets due to C-D coupling, providing further structural confirmation.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, with expected values based on commercially available standards and analogous reactions.
| Parameter | Value | Reference |
| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1H-purine-2,6-dione | [4] |
| Molecular Formula | C₇H₂D₆N₄O₂ | [4] |
| Molecular Weight | 186.2 g/mol | [4] |
| Isotopic Purity | ≥98% (typically ≥99% for d₁-d₆ forms) | [4] |
| Expected Yield | ~90% | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | ~351 °C (unlabeled Theobromine) | [5] |
References
Physical and chemical properties of Theobromine-d6
An In-depth Technical Guide to Theobromine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and metabolic pathways of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction to this compound
This compound is the deuterium-labeled version of Theobromine, a methylxanthine alkaloid naturally found in cacao beans.[1][2] As an isotopically labeled compound, this compound serves as an invaluable tool in analytical and metabolic research.[2] Its primary application is as an internal standard for the precise quantification of theobromine in various matrices using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] The incorporation of deuterium atoms results in a higher molecular weight compared to the unlabeled theobromine, allowing for its differentiation in mass spectrometric analysis without significantly altering its chemical properties.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Formal Name | 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | [1] |
| Synonym(s) | 3,7-Dimethylxanthine-d6, Diurobromine-d6, Santheose-d6 | [2][4] |
| CAS Number | 117490-40-1 | [1][2][4] |
| Molecular Formula | C₇H₂D₆N₄O₂ | [1][2][4] |
| Molecular Weight | 186.2 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2][5] |
| Purity | ≥99% deuterated forms (d1-d6) | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | +4°C | [6] |
Experimental Protocols
Quantification of Theobromine in Biological Samples using LC-MS
This compound is frequently used as an internal standard to ensure the accuracy and precision of theobromine quantification in biological matrices such as plasma, urine, or tissue homogenates.
Objective: To accurately measure the concentration of theobromine in a given biological sample.
Materials:
-
Theobromine standard
-
This compound (internal standard)
-
Biological sample (e.g., plasma)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
LC-MS system
Methodology:
-
Preparation of Standard Solutions: Prepare a series of calibration standards of theobromine at known concentrations. A stock solution of this compound is also prepared to be used as the internal standard.
-
Sample Preparation:
-
Thaw the biological samples.
-
To a known volume of the sample (e.g., 100 µL of plasma), add a fixed amount of the this compound internal standard solution.
-
Add a protein precipitation agent, such as acetonitrile, to the sample to remove proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
The separation is typically achieved using a reversed-phase HPLC column.[7]
-
The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid.[7]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both theobromine and this compound.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of the theobromine standards.
-
The concentration of theobromine in the unknown samples is then calculated from this calibration curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. vivanls.com [vivanls.com]
- 5. This compound | 117490-40-1 [amp.chemicalbook.com]
- 6. This compound | TRC-T343802-1MG | LGC Standards [lgcstandards.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Theobromine and its Metabolites: A Technical Guide to their Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine, a methylxanthine alkaloid most notably found in cocoa, has garnered significant scientific interest for its diverse physiological effects. This technical guide provides an in-depth exploration of the biological roles of theobromine and its primary metabolites. It details the compound's mechanisms of action, focusing on adenosine receptor antagonism and phosphodiesterase inhibition, and elucidates the downstream effects on various signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally occurring in various plants, with the highest concentrations found in the seeds of Theobroma cacao. Structurally similar to caffeine, theobromine exhibits a range of pharmacological activities, though generally with a milder and longer-lasting profile. Its biological effects are primarily attributed to its interaction with key enzyme systems and cellular receptors, leading to downstream modulation of various physiological processes. This guide will delve into the core molecular interactions of theobromine and its metabolites, providing a technical foundation for researchers in the field.
Mechanisms of Action
Theobromine's biological effects are primarily mediated through two principal mechanisms:
-
Adenosine Receptor Antagonism: Theobromine acts as a competitive antagonist at adenosine A1 and A2A receptors. By blocking these receptors, it mitigates the inhibitory effects of adenosine on neurotransmission, leading to a mild stimulant effect on the central nervous system and cardiovascular system. However, its affinity for these receptors is lower than that of caffeine.
-
Phosphodiesterase (PDE) Inhibition: Theobromine inhibits various phosphodiesterase enzymes, with a notable effect on PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular signaling pathways.
Signaling Pathways
The dual mechanisms of action of theobromine trigger a cascade of downstream signaling events:
cAMP/PKA/CREB Signaling Pathway
By inhibiting PDEs, theobromine elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of various genes, including brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, synaptic plasticity, and cognitive functions like learning and memory.
Anti-inflammatory Signaling via NF-κB
Theobromine has demonstrated anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. It can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. This inhibitory effect on NF-κB contributes to theobromine's potential in mitigating inflammatory responses.
Metabolism and Metabolites
Theobromine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and CYP2E1. The metabolic process involves demethylation and oxidation, resulting in several key metabolites that are excreted in the urine.
The primary metabolites of theobromine and their relative urinary excretion percentages are summarized below:
| Metabolite | Percentage of Total Urinary Excretion (Mean ± SD) |
| 7-Methylxanthine | 36 ± 5% |
| 3-Methylxanthine | 21 ± 4% |
| 6-amino-5[N-methylformylamino]-1-methyluracil (6-AMMU) | 11 ± 4% |
| 7-Methyluric Acid | 10 ± 2% |
| 3,7-Dimethyluric Acid | 1.3 ± 0.6% |
| 3-Methyluric Acid | 0.5 ± 0.4% |
| Unchanged Theobromine | 21 ± 4% |
Biological Activity of Metabolites
-
7-Methylxanthine: This major metabolite has been shown to inhibit monosodium urate crystallization, suggesting a potential therapeutic role in conditions like gout. It also exhibits some physiological and pharmacological importance, including effects on myopia progression.
-
3-Methylxanthine: This metabolite is known to inhibit xanthine crystallization and may have a protective role against the formation of renal xanthine calculi in individuals with xanthinuria. It also possesses diuretic, cardiotonic, and smooth muscle relaxant activities.
Pharmacokinetics
The pharmacokinetic profile of theobromine is characterized by slower absorption and a longer half-life compared to caffeine.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | |
| Elimination Half-life (t½) | 6-10 hours | |
| Volume of Distribution (Vd) | 0.76 L/kg | |
| Clearance (CL) | 0.88 mL/min/kg |
Physiological Effects and Quantitative Data
Cardiovascular Effects
Theobromine exhibits vasodilatory effects, which can contribute to a reduction in blood pressure. However, its effects on heart rate can be dose-dependent, with higher doses potentially causing an increase. Clinical trials have investigated various dosages to assess these effects.
| Study Focus | Dosage | Outcome | Reference |
| Blood Pressure | 979 mg/day (theobromine-enriched cocoa) for 3 weeks | Lowered central systolic blood pressure by 4.3 mmHg | |
| Heart Rate | 500-1000 mg (single dose) | Dose-dependent increase in heart rate | |
| Coronary Artery Dilation | 300-600 mg/day | Dilation of coronary arteries |
Respiratory Effects
Theobromine acts as a bronchodilator and has been investigated for its potential in managing respiratory conditions such as asthma. It has also been shown to have antitussive (cough-suppressing) effects.
| Study Focus | Dosage | Outcome | Reference |
| Bronchodilation in Asthma | 10 mg/kg | Bronchodilation peaked at 2 hours and lasted for 6 hours |
Nervous System Effects
As an adenosine receptor antagonist, theobromine has mild psychostimulant effects, although weaker than caffeine. It can enhance cognitive function and working memory.
| Study Focus | Dosage | Outcome | Reference |
| Mood and Vigilance | 250 mg, 500 mg, 1000 mg | Limited subjective effects at 250 mg, negative mood effects at higher doses | |
| Working Memory in Rats | 0.05% in diet for 73 days | Improved working memory |
Anti-inflammatory Effects
Theobromine has been shown to modulate inflammatory responses, in part through the inhibition of the NF-κB pathway.
| Study Focus | Model | Outcome | Reference |
| Cytokine Production | RAW 264.7 macrophages | Increased production of TNF-α and IL-6 | |
| NF-κB Activation | In vitro | Suppresses NF-κB activation |
Experimental Protocols
Adenosine Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of theobromine to adenosine receptors using a radioligand competition assay.
Objective: To determine the inhibitory constant (Ki) of theobromine for adenosine A1 and A2A receptors.
Materials:
-
Cell membranes expressing the target human adenosine receptor (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors).
-
Theobromine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of theobromine.
-
Incubation: Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 25°C) to allow for competitive binding.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of theobromine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
This protocol describes a general method to measure the inhibitory effect of theobromine on PDE activity.
Objective: To determine the IC50 value of theobromine for specific PDE isoforms.
Materials:
-
Purified PDE enzyme.
-
cAMP or cGMP substrate.
-
Theobromine solutions of varying concentrations.
-
Assay buffer.
-
5'-Nucleotidase.
-
Reagent to detect phosphate (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Enzyme Reaction: In a microplate, combine the PDE enzyme, the cAMP or cGMP substrate, and varying concentrations of theobromine in the assay buffer.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow the PDE to hydrolyze the cyclic nucleotide.
-
Termination and Conversion: Stop the reaction and add 5'-nucleotidase to convert the resulting 5'-monophosphate into a nucleoside and inorganic phosphate.
-
Phosphate Detection: Add a reagent that reacts with the liberated phosphate to produce a detectable signal (e.g., colorimetric or fluorescent).
-
Measurement: Read the signal using a microplate reader.
-
Data Analysis: Plot the signal against the theobromine concentration to determine the IC50 value.
Conclusion
Theobromine and its metabolites exhibit a range of biological activities with potential therapeutic implications. Its primary mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition lead to diverse effects on the cardiovascular, respiratory, and central nervous systems, as well as demonstrating anti-inflammatory properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in drug development seeking to further investigate and harness the pharmacological potential of this natural compound. Further research is warranted to fully elucidate the specific contributions of its metabolites to its overall biological profile and to explore its therapeutic applications in well-controlled clinical settings.
An In-depth Technical Guide to the Natural Occurrence of Theobromine in Cocoa and Tea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of theobromine in Theobroma cacao (cocoa) and Camellia sinensis (tea). It includes quantitative data, detailed experimental protocols, and visualizations of key biochemical and experimental pathways to serve as a resource for research and development.
Introduction to Theobromine
Theobromine (3,7-dimethylxanthine) is a purine alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine and theophylline.[1][2][3] It is the primary alkaloid found in the seeds of the Theobroma cacao tree, the source of cocoa and chocolate.[2][4] Theobromine is also present in smaller quantities in the leaves of the tea plant, Camellia sinensis, as well as in other plants like the kola nut and yerba mate.[1][2] Structurally similar to caffeine, theobromine exerts several physiological effects in humans, including mild stimulation of the cardiovascular system, bronchodilation, and diuresis, but has a less pronounced effect on the central nervous system.[2][5] Its mechanisms of action primarily involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2][5]
Theobromine in Cocoa (Theobroma cacao)
Cocoa is the most significant natural source of theobromine.[4] Its concentration is influenced by genetic factors (cocoa variety), geographical origin, and post-harvest processing steps such as fermentation and roasting.[6][7][8]
Theobromine content varies significantly among different cocoa bean varieties and their processed products. Forastero beans generally contain a higher percentage of theobromine compared to the Criollo variety.[8] Processing steps like fermentation and roasting typically lead to a reduction in theobromine levels.[6][9]
Table 1: Theobromine Content in Theobroma cacao Products
| Cocoa Product/Variety | Processing Stage | Theobromine Content | Analytical Method | Reference(s) |
| Forastero Amazonian Cocoa (FAC) | Fresh Beans | 21.93 ± 2.04 mg/g | Not Specified | [7] |
| Forastero Variety | Fresh Beans (Semi-mechanized) | 7.78 ± 0.23 g/100g (77.8 mg/g) | Not Specified | [9] |
| Forastero Variety | Fermented Beans (168h) | 5.78 ± 0.19 g/100g (57.8 mg/g) | Not Specified | [9] |
| Cocoa Beans (General) | Natural | ~1% of bean | Not Specified | [2] |
| Cocoa Beans (General) | Fermented | 1.5–3% (15-30 g/kg) | Not Specified | [4] |
| Dark Chocolate | Processed | ~200 mg per 28g | Not Specified | [2] |
| Dark Chocolate (70-85% cocoa) | Processed | Up to 810 mg per 100g | Not Specified | [10] |
| Milk Chocolate | Processed | ~60 mg per 28g | Not Specified | [2] |
| Instant Cocoa Mixes | Processed | 39.5 to 79.5 mg/cup | HPLC | [11] |
| Cacao Pod Husk | Fresh | 0.40% | Not Specified | [12] |
In Theobroma cacao, theobromine is synthesized from purine nucleotides.[6][13] The primary pathway involves the conversion of adenosine monophosphate (AMP) or inosine monophosphate (IMP) to xanthosine.[13][14] Xanthosine is then methylated to form 7-methylxanthosine, which is subsequently converted to 7-methylxanthine and finally methylated to produce theobromine.[13][14] This synthesis occurs predominantly in the young pericarp and cotyledons of the cocoa fruit, with theobromine accumulating in the seeds as they mature.[6][13][15] While some transport from the pericarp to the seed may occur, most of the theobromine found in seeds is synthesized within the cotyledons themselves.[15][16]
Caption: Biosynthetic pathway of theobromine in Theobroma cacao.
Theobromine in Tea (Camellia sinensis)
While caffeine is the predominant methylxanthine in tea, theobromine is also present, typically at concentrations about one-tenth that of caffeine.[17] The levels vary based on the type of tea, which is determined by the degree of oxidation during processing.
The concentration of theobromine in tea is generally lower than in cocoa products. Black teas tend to have higher levels than green or white teas.
Table 2: Theobromine Content in Camellia sinensis Products
| Tea Type | Preparation | Theobromine Content | Analytical Method | Reference(s) |
| Black Tea | 8 oz cup | 10–15 mg | Not Specified | [18] |
| American Black Tea | Brewed cup | 3.6 mg/cup | HPLC | [11] |
| Imported Black Tea | Brewed cup | 4.4 mg/cup | HPLC | [11] |
| Green Tea | 8 oz cup | 1–5 mg | Not Specified | [18] |
| Green Tea | Dry Leaf Weight | 1.22 to 6.04 mg/g | HPLC | [19] |
| Oolong Tea | 8 oz cup | 5–10 mg | Not Specified | [18] |
| White Tea | 8 oz cup | < 1 mg | Not Specified | [18] |
| Manufactured Tea | Dry Weight | 0.15–0.20% | Not Specified | [4] |
| Tea Leaves (General) | Dry Weight | Not Detected to 11.2 mg/g | HPLC | [20] |
| Herbal Teas | 8 oz cup | 0 mg | Not Specified | [18] |
Similar to cocoa, theobromine biosynthesis in tea originates from purine metabolism.[21] The pathway proceeds from xanthosine to 7-methylxanthine, then to theobromine.[22] In tea plants, theobromine is a direct precursor to caffeine, being methylated by caffeine synthase.[22] This explains why theobromine concentrations are generally lower than caffeine in tea. The synthesis is closely linked to the growth of new shoots.[22]
Caption: Simplified biosynthetic pathway of theobromine and caffeine in Camellia sinensis.
Experimental Methodologies
Accurate quantification of theobromine requires robust extraction and analytical protocols. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.[23][24]
This protocol is based on solvent extraction methods described in the literature.[25][26]
-
Sample Preparation : Weigh 10g of defatted cocoa powder into a 250 mL round-bottom flask.
-
Pre-treatment : Add a small amount of magnesium oxide and 15-20 mL of methanol. The magnesium oxide helps to precipitate tannins.[25][26]
-
Methanol Evaporation : Gently heat the mixture using a heating mantle to boil off the methanol with occasional stirring. Ensure adequate ventilation.
-
Soxhlet Extraction : Transfer the dried cocoa powder to a Soxhlet thimble and place it in a Soxhlet extractor. Add ~700 mL of dichloromethane (DCM) to the boiling flask and reflux for at least 30 minutes.[25]
-
Filtration : After cooling, vacuum filter the DCM extract to separate it from the solid cocoa residue. Wash the residue with a small amount of fresh DCM.
-
Drying : Transfer the combined DCM extract to a beaker and add anhydrous magnesium sulfate to remove any residual water.
-
Purification : Gravity filter the dried DCM solution through a cotton plug to remove the magnesium sulfate.
-
Concentration : Evaporate the DCM in a fume hood on a hotplate until approximately 40 mL remains.
-
Precipitation : Remove from heat and add ~180 mL of diethyl ether to the concentrated DCM solution. Theobromine is less soluble in this mixture, causing it to precipitate.[25]
-
Isolation : Cool the solution in an ice bath for 5-10 minutes, then collect the precipitated theobromine via vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry.
References
- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 2. Theobromine - Wikipedia [en.wikipedia.org]
- 3. Immunostimulatory Activities of Theobromine on Macrophages via the Activation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolomic and Genomic Analysis of Theobromine Biosynthesis in Theobroma cacao | Feng | Tree Genetics and Molecular Breeding [genbreedpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. whitakerschocolates.com [whitakerschocolates.com]
- 11. bioprofilelabs.com [bioprofilelabs.com]
- 12. mdpi.com [mdpi.com]
- 13. genbreedpublisher.com [genbreedpublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. workoutsupplementsreview.com [workoutsupplementsreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. hrpub.org [hrpub.org]
- 22. Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. biochemicalponderings.wordpress.com [biochemicalponderings.wordpress.com]
- 26. youtube.com [youtube.com]
Theobromine-d6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine-d6 is the deuterated analog of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans. Its structural similarity to caffeine positions it as a molecule of significant interest in various biological studies. The incorporation of deuterium atoms provides a stable isotopic label, making this compound an invaluable tool in analytical and research settings, particularly as an internal standard for the precise quantification of theobromine in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into the experimental applications and known signaling pathways of its non-deuterated counterpart, theobromine, which are critical for its contextual use in research.
Core Data Presentation
For ease of reference, the fundamental quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 117490-40-1 |
| Molecular Formula | C₇H₂D₆N₄O₂ |
| Molecular Weight | 186.20 g/mol |
| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1H-purine-2,6-dione |
| Synonyms | 3,7-Dimethylxanthine-d6, Diurobromine-d6 |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical chemistry. Furthermore, understanding the experimental context of theobromine's biological activity is crucial for designing studies where its quantification is necessary.
Quantification of Theobromine using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of theobromine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.[1][2][3][4]
1. Sample Preparation:
-
To 50 µL of the biological sample (e.g., "blank" human plasma), add a known concentration of this compound internal standard solution. A final concentration of 36.0 ng/mL for this compound has been reported.[1]
-
Perform protein precipitation by adding a sufficient volume of cold methanol.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 column. The mobile phase often consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry (MS/MS): The analysis is performed in positive ionization mode. The transitions monitored are:
-
Theobromine: 181/138 (m/z)[1]
-
This compound: The exact transition for the deuterated standard would be determined by direct infusion but would be expected to be approximately 187/[appropriate fragment ion].
-
-
Data is acquired using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[4]
3. Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of theobromine. For example, calibrant concentrations for theobromine could range from 3.6 to 540.5 ng/mL.[1]
-
Spike each calibration standard with the same concentration of this compound as the unknown samples.
-
Generate a calibration curve by plotting the ratio of the peak area of theobromine to the peak area of this compound against the concentration of theobromine.
-
The concentration of theobromine in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
In Vitro Adipocyte Differentiation Assay (3T3-L1 Cells)
This protocol describes a method to study the effect of theobromine on the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.[5][6][7]
1. Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in appropriate culture plates and grow until they reach confluence.
2. Induction of Differentiation:
-
Two days post-confluence (Day 0), induce differentiation by replacing the growth medium with a differentiation medium containing a cocktail of 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin (MDI).
-
Treat the cells with various concentrations of theobromine during the MDI-induced differentiation process.
3. Maintenance and Analysis:
-
On Day 2, replace the differentiation medium with a medium containing only insulin and theobromine.
-
From Day 4 onwards, culture the cells in a regular growth medium with theobromine, changing the medium every two days.
-
On Day 8, assess adipocyte differentiation by:
-
Oil Red O Staining: To visualize the accumulation of lipid droplets.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic marker genes such as PPARγ and C/EBPα.[5]
-
Protein Analysis (Western Blotting): To determine the protein expression levels of key adipogenic transcription factors.
-
Signaling Pathways and Mechanisms of Action
Theobromine exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Caffeine and Theobromine in Cocoa and Beer; LCMS Method Development for Undergraduate Lab Curriculum | ScholarWorks [scholarworks.calstate.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Theobromine inhibits differentiation of 3T3-L1 cells during the early stage of adipogenesis via AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
Theobromine-d6: A Technical Guide to Mass Spectrometry Principles for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles of mass spectrometry as applied to the analysis of Theobromine-d6. This compound, a deuterated isotopologue of theobromine, serves as an invaluable internal standard in quantitative bioanalytical studies due to its chemical similarity to the analyte and its distinct mass, ensuring accuracy and precision in drug development and research. This document outlines the fundamental concepts of ionization, fragmentation, and detection of this compound, supported by detailed experimental protocols and data presentation.
Core Principles of Mass Spectrometry for this compound
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[1]
Ionization: The initial step in the MS analysis of this compound involves the ionization of the molecule. Electrospray ionization (ESI) in positive ion mode is a commonly employed technique for this purpose.[2] In the ESI source, the analyte solution is passed through a heated capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺. For this compound (C₇H₂D₆N₄O₂), with a molecular weight of 186.2 g/mol , the protonated molecule will have an m/z of approximately 187.2.[3]
Tandem Mass Spectrometry (MS/MS) and Fragmentation: Tandem mass spectrometry is crucial for the selective and sensitive quantification of this compound. In an MS/MS experiment, the protonated parent ion of this compound is selected in the first mass analyzer (Q1) and then subjected to collision-induced dissociation (CID) in a collision cell (Q2). During CID, the ion collides with an inert gas, causing it to fragment into smaller, characteristic product ions. These product ions are then analyzed in the second mass analyzer (Q3).[4]
The fragmentation of this compound follows a predictable pathway, largely mirroring that of unlabeled theobromine with shifts in m/z values corresponding to the deuterium labels. The primary fragmentation involves the loss of a methyl isocyanate group (-N(CD₃)CO) and the neutral loss of carbon monoxide (-CO). The presence of the six deuterium atoms on the two methyl groups leads to characteristic mass shifts in the fragment ions compared to unlabeled theobromine.
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the accurate quantification of theobromine using this compound as an internal standard. The following protocol is a synthesis of established methodologies.[1][5]
Sample Preparation:
For biological matrices such as plasma, a protein precipitation step is typically required to remove interfering proteins.
-
To 50 µL of plasma sample, add a known concentration of this compound internal standard solution.
-
Add 150 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of theobromine.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B is effective.
-
Flow Rate: A typical flow rate is around 0.3 to 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The selection of appropriate MRM transitions is critical for selectivity. The transitions for theobromine and this compound are monitored.
Quantitative Data
The following tables summarize key quantitative data for the LC-MS/MS analysis of theobromine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |
| Theobromine | 181.1 | 138.0 | 41 | 25 | 12 |
| This compound | 187.1 | 143.0 | 41 | 25 | 12 |
Table 1: MRM Transitions for Theobromine and this compound.[5]
| Parameter | Value |
| Linearity Range | 3.6 - 540.5 ng/mL |
| LLOQ (Lower Limit of Quantitation) | 3.6 ng/mL |
| ULOQ (Upper Limit of Quantitation) | 540.5 ng/mL |
| Inter-day Precision (CV%) | < 15% |
| Inter-day Accuracy (%) | 85-115% |
Table 2: Typical Validation Parameters for Theobromine Quantification using this compound.[5]
Visualizations
The following diagrams illustrate key processes in the analysis and metabolism of theobromine.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Theobromine: A Comprehensive Technical Guide to its Metabolism and Pharmacokinetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theobromine (3,7-dimethylxanthine), a prominent methylxanthine found in cocoa products, is a pharmacologically active compound with a range of physiological effects. Understanding its metabolic fate and pharmacokinetic profile is crucial for researchers in nutrition, pharmacology, and drug development. This technical guide provides an in-depth overview of the core pathways of theobromine metabolism and its pharmacokinetic properties. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a comprehensive understanding.
Introduction
Theobromine is structurally similar to caffeine and theophylline, sharing some of their physiological effects, although with generally lower potency. It is primarily consumed through chocolate and other cocoa-containing foods. Following oral ingestion, theobromine undergoes extensive metabolism, primarily in the liver, before being excreted in the urine as a series of metabolites. The rate and profile of its metabolism are key determinants of its biological activity and potential for drug interactions.
Pharmacokinetic Profile
The pharmacokinetics of theobromine have been characterized in several human studies. Key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Theobromine in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | 6.1 - 12 hours | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 3 hours | [2][3] |
| Apparent Volume of Distribution (Vd) | 0.76 L/kg | [1] |
| Metabolic Clearance Rate (MCR) | 113.8 ± 6.8 ml/min | [1] |
| Oral Bioavailability | Approaches 100% | [4] |
Table 2: Urinary Excretion Profile of Theobromine and its Metabolites in Healthy Adults (0-48h post-ingestion)
| Metabolite | Percentage of Total Excretion | Reference |
| 7-Methylxanthine (7-MX) | 36% | [5] |
| Theobromine (unchanged) | 21% | [5][6] |
| 3-Methylxanthine (3-MX) | 21% | [5][6] |
| 6-amino-5-[N-methylformylamino]-1-methyluracil (6-AMMU) | 11% | [5] |
| 7-Methyluric Acid (7-MU) | 10% | [5] |
| 3,7-Dimethyluric Acid (3,7-DMU) | 1.3% | [5][6] |
| 3-Methyluric Acid (3-MU) | 0.5% | [5] |
Metabolic Pathways
Theobromine is primarily metabolized in the liver through a series of N-demethylation and oxidation reactions. The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2E1, plays a central role in its biotransformation.[3][7] The major metabolic pathways include:
-
N-demethylation: The removal of methyl groups at the N3 and N7 positions to form 3-methylxanthine (3-MX) and 7-methylxanthine (7-MX), respectively.[5]
-
C8-oxidation: The oxidation at the C8 position to form 3,7-dimethyluric acid.[5]
These primary metabolites can undergo further metabolism before urinary excretion. The following diagram illustrates the primary metabolic pathways of theobromine.
Experimental Protocols
The quantification of theobromine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.
General Protocol for Theobromine and Metabolite Quantification in Human Urine by HPLC-UV
This protocol provides a general framework for the analysis of theobromine and its major metabolites. Specific parameters may require optimization based on the available instrumentation and specific study objectives.
-
Sample Preparation:
-
Collect urine samples over a specified time course (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) following theobromine administration.
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine samples with the mobile phase or a suitable buffer to bring the analyte concentrations within the linear range of the calibration curve. A 1:5 (v/v) dilution with water is a common starting point.[8]
-
Filter the diluted samples through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[8]
-
Mobile Phase: A gradient elution is often employed for the separation of multiple metabolites. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 272-280 nm.[9][10]
-
Injection Volume: Typically 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of theobromine and its metabolites of known concentrations in the mobile phase or a synthetic urine matrix.
-
Generate a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the concentration of each analyte in the urine samples by interpolating their peak areas from the respective calibration curves.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a human pharmacokinetic study of theobromine.
Conclusion
This technical guide has provided a detailed overview of the metabolism and pharmacokinetic pathways of theobromine. The quantitative data presented in the tables offer a valuable resource for comparative analysis, while the detailed experimental protocols and workflow diagrams provide practical guidance for researchers. A thorough understanding of these core principles is fundamental for advancing research into the physiological effects of theobromine and for its potential applications in drug development. Further research is warranted to fully elucidate the inter-individual variability in theobromine metabolism and its clinical implications.
References
- 1. Studies on theobromine disposition in normal subjects. Alterations induced by dietary abstention from or exposure to methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psychopharmacology of theobromine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Elimination of theobromine metabolites in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Theobromine and Its Metabolites in Reducing the Risk of Uric Acid Lithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Theobromine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling guidelines, and technical data for Theobromine-d6, a deuterated analog of theobromine. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound, with the formal name 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione, is the deuterated form of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans. Its primary application in a research setting is as an internal standard for the quantification of theobromine in various biological and food matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| CAS Number | 117490-40-1 |
| Molecular Formula | C₇H₂D₆N₄O₂ |
| Molecular Weight | 186.2 g/mol |
| Appearance | Solid, white powder |
| Purity | ≥99% deuterated forms (d₁-d₆) |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Stability | ≥ 4 years when stored at -20°C |
Safety and Hazard Information
This compound is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment and follow standard laboratory safety procedures.
Table 2: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Irritation | No significant irritant effect. | Wear protective gloves. |
| Eye Irritation | No significant irritating effect. | Wear safety glasses with side-shields. |
| Sensitization | No sensitizing effects known. | N/A |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[1] | N/A |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1] | Prevent release to the environment. |
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[3]
-
Incompatibilities: Avoid strong oxidizing agents.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis. Below is a representative protocol for the quantification of theobromine in plasma using LC-MS/MS.
Protocol: Quantification of Theobromine in Plasma by LC-MS/MS
1. Preparation of Internal Standard (IS) Stock Solution:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a working internal standard solution at a concentration of 72 ng/mL in methanol.[3]
2. Sample Preparation:
- To 50 µL of plasma sample, add 50 µL of the this compound working internal standard solution (final concentration of 36.0 ng/mL).[3]
- Perform protein precipitation by adding three volumes of methanol.
- Vortex the mixture and then centrifuge at 14,000 x g for 20 minutes.[3]
- Collect the supernatant and evaporate to dryness using a vacuum centrifuge.
- Reconstitute the dried extract in 100 µL of 2% acetonitrile + 0.1% formic acid.[3]
- Sonicate for 2 minutes and centrifuge at 14,000 x g for 5 minutes.[3]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions (Representative):
- LC System: Agilent 1290 Infinity LC system or equivalent.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate theobromine from other matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source in positive ion mode.[4]
- MRM Transitions:
- Theobromine: Precursor ion m/z 181 -> Product ion m/z 138
- This compound: Precursor ion m/z 187 -> Product ion m/z 143 (or other appropriate fragment)
4. Data Analysis:
- Quantify theobromine by constructing a calibration curve using known concentrations of theobromine standard spiked with a constant concentration of this compound.
- Calculate the peak area ratio of theobromine to this compound.
- Determine the concentration of theobromine in the samples by interpolating from the calibration curve.
Signaling Pathways and Mechanism of Action
Theobromine, the non-deuterated parent compound of this compound, exerts its biological effects through several mechanisms, primarily by acting as an antagonist of adenosine receptors and an inhibitor of phosphodiesterases (PDEs). These actions modulate various downstream signaling pathways.
Adenosine Receptor Antagonism
Theobromine competitively binds to adenosine receptors (A1 and A2A), blocking the action of adenosine. Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, theobromine can lead to increased neuronal firing and the release of other neurotransmitters.
Caption: Theobromine as an antagonist of adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Theobromine inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an accumulation of intracellular cAMP, a second messenger that activates protein kinase A (PKA) and other downstream effectors, influencing a wide range of cellular processes.
Caption: Mechanism of Theobromine via phosphodiesterase inhibition.
Downstream Signaling Pathways
The increase in cAMP and other upstream effects of theobromine can modulate several key signaling pathways, including the AMP-activated protein kinase (AMPK) and Mitogen-activated protein kinase (MAPK) pathways.
Caption: Overview of signaling pathways modulated by Theobromine.
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of this substance and its container as hazardous waste. Do not allow the product to reach the sewage system.[1]
Toxicological Information
The acute toxicity of this compound is expected to be similar to that of theobromine. Theobromine is known to be toxic to dogs, with a reported LD50 of 250-500 mg/kg.[3] It is important to note that this product is for research use only and not for human or veterinary use.[3]
This technical guide provides a summary of the available information on the safety and handling of this compound. It is crucial for all users to read and understand the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. unirelab.it [unirelab.it]
Methodological & Application
Theobromine-d6 as an Internal Standard for Accurate LC-MS/MS Quantification
Application Note and Protocol
Introduction
Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cocoa beans, and consequently in chocolate, as well as in other foods like tea and cola nuts. It is structurally similar to caffeine and has various physiological effects.[1] Accurate quantification of theobromine is crucial in food science, clinical diagnostics, and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2][3]
The use of a stable isotope-labeled internal standard is essential for reliable LC-MS/MS quantification, as it compensates for variations in sample preparation, injection volume, and matrix effects.[2] Theobromine-d6, a deuterated analog of theobromine, is an ideal internal standard for this application. Its chemical and physical properties are nearly identical to theobromine, ensuring it co-elutes and experiences similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of theobromine in various matrices using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for the quantification of theobromine using this compound as an internal standard by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Theobromine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine, saliva) or food sample
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of theobromine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of theobromine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 36.0 ng/mL) in the same solvent.[4]
Sample Preparation (Human Plasma)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to each sample.
-
For calibration standards, add the corresponding theobromine working standard solution. For unknown samples, add an equivalent volume of solvent.
-
Precipitate proteins by adding a threefold volume of methanol.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Note: For other matrices like saliva or urine, a simple dilution step prior to injection may be sufficient to minimize matrix effects.[5] For solid samples like chocolate, an initial extraction step is required.[6][7]
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of theobromine and potential interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 5.5 kV[3][8] |
| Source Temperature | 150 °C[3] |
| Desolvation Gas Temp | 300 °C[3] |
| Collision Energy | Optimized for each transition (e.g., 20-45 eV)[2][9] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Theobromine | 181.07 | 138.0[2][10] |
| This compound | 187.1 | 142.1 (or other appropriate fragment) |
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods. The following tables summarize typical validation parameters.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Theobromine | Human Plasma | 3.6 - 540.5[4] | > 0.99 |
| Theobromine | Saliva, Plasma, Urine | 2.5 - 400 µmol/L[5] | > 0.9968[5] |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Theobromine | Human Plasma | Low (5.5 ng/mL) | 4.8 | 7.3 | -8.1 |
| Medium (36.0 ng/mL) | 5.5 | 5.9 | -1.2 | ||
| High (315.7 ng/mL) | 8.0 | 8.0 | 0.4 | ||
| Data adapted from Mendes et al., 2019.[2][10] |
Table 3: Recovery
| Analyte | Matrix | Concentration Level | Extraction Recovery (%) |
| Theobromine | Human Plasma | Low, Medium, High | 84 - 91[4] |
| This compound | Human Plasma | - | ~89[4] |
| Data adapted from Mendes et al., 2019.[4] |
Conclusion
This compound serves as an excellent internal standard for the quantification of theobromine by LC-MS/MS. Its use ensures high accuracy and precision by correcting for variability during sample processing and analysis. The detailed protocol and performance data presented in this application note demonstrate a robust and reliable method suitable for a wide range of applications in research, clinical, and quality control laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Parameters, Caffeine and Theobromine Contents and Antioxidant Activity of Artisan and Commercial Chocolate from Brazil [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of Caffeine, Theobromine, and Theophylline in Chocolate Using LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Theobromine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of theobromine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Theobromine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, clinical research, and drug development. The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry in multiple reaction monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid found in cocoa beans, and consequently in chocolate, as well as in other foods and beverages. It is a metabolite of caffeine and possesses various physiological effects, including mild stimulant and diuretic properties. Accurate measurement of theobromine concentrations in human plasma is crucial for understanding its pharmacokinetics, metabolism, and physiological impact.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalytical quantification due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[2][3] This application note provides a detailed protocol for the determination of theobromine in human plasma, applicable to clinical and research settings.
Experimental
Materials and Reagents
-
Theobromine and this compound standards
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of theobromine from human plasma.[2]
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 50 µL of the internal standard solution (this compound in methanol).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 20 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Liquid Chromatography
-
Column: C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theobromine: m/z 181.1 -> 138.1[4]
-
This compound: m/z 187.1 -> 142.1 (representative)
-
Caption: Schematic of the LC-MS/MS workflow.
Method Validation
The analytical method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve for theobromine in human plasma was linear over a concentration range of 3.6 to 540.5 ng/mL.[2] The correlation coefficient (r²) was >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentration levels (low, medium, and high).[2] The results are summarized in the table below.
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low (LQC) | 5.5 | 8.4 | 7.5 | 9.1 | 6.8 |
| Medium (MQC) | 36.0 | 6.6 | -6.6 | 7.2 | -5.9 |
| High (HQC) | 315.7 | 5.9 | -4.2 | 6.5 | -3.7 |
Data synthesized from representative values found in the literature.[2][4]
Recovery
The extraction recovery of theobromine from human plasma was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels. The recovery for theobromine was consistently between 84% and 91%.[2] The recovery of the internal standard, this compound, was approximately 89%.[2]
Results and Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of theobromine in human plasma. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and ensures high accuracy and precision of the measurements. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples.
The method was successfully applied to determine theobromine concentrations in human plasma samples. The chromatographic conditions provided good separation of theobromine from endogenous plasma components, and the MS/MS detection in MRM mode ensured high selectivity.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of theobromine in human plasma using this compound as an internal standard. The method is accurate, precise, and sensitive, making it a valuable tool for pharmacokinetic and clinical studies of theobromine.
References
Method Development for Theobromine Analysis in Urine with Theobromine-d6
Application Note
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in cocoa products, and its quantification in urine is a valuable tool in nutritional studies, clinical diagnostics, and sports doping control.[1][2] This application note describes a robust and sensitive method for the determination of theobromine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Theobromine-d6 as an internal standard for accurate quantification.
Principle
This method utilizes a simple "dilute-and-shoot" sample preparation followed by rapid chromatographic separation on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in instrument response, ensuring high accuracy and precision.[3][4][5]
Experimental Protocols
1. Materials and Reagents
-
Theobromine and this compound standards (analytical grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theobromine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of water and acetonitrile (e.g., 90:10 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the same diluent.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard spiking solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Theobromine | 181.1 | 138.1 | 25 | 20 |
| This compound | 187.1 | 142.1 | 25 | 20 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect (%) | 92 - 108% |
| Extraction Recovery (%) | > 90% |
Visualizations
Caption: Experimental workflow for theobromine analysis in urine.
Caption: Simplified metabolic pathway of theobromine.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and determination of theobromine and caffeine in urine after administration of chocolate-coated peanuts to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Theobromine-d6 for Accurate Quantification in Food and Beverage Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Theobromine-d6 as an internal standard in the accurate quantification of theobromine in various food and beverage matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally present in cocoa beans, and consequently found in chocolate, tea, and some other food products.[1] Its concentration is a key quality parameter for cocoa-derived products and is of interest due to its physiological effects, which include acting as a vasodilator, diuretic, and heart stimulator.[1] Accurate and reliable quantification of theobromine is crucial for quality control, product development, and toxicological assessment.
Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is the preferred method for achieving the highest accuracy and precision in quantitative analysis. This compound, in which six hydrogen atoms have been replaced by deuterium, is an ideal internal standard for this purpose as it shares near-identical chemical and physical properties with the native theobromine, but is distinguishable by its mass-to-charge ratio in a mass spectrometer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of theobromine using analytical methods that employ an internal standard. While specific data for this compound in all food matrices is limited in publicly available literature, the provided data from closely related methods and matrices serves as a strong reference for method development and validation.
Table 1: LC-MS/MS Method Performance for Theobromine Analysis
| Parameter | Matrix | Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Linearity (R²) | Human Plasma | LC-MS/MS | This compound | 3.6 - 540.5 ng/mL | Not Reported | 84 - 91 | [2][3] |
| Recovery | Human Plasma | LC-MS/MS | This compound | Not Applicable | Not Applicable | ~89 | [3] |
| Linearity (R²) | Baking Chocolate | LC-UV | β-hydroxyethyltheophylline | Not Reported | <100 ng/mL | >90 | [4] |
| Repeatability (RSD) | Baking Chocolate | LC-UV | β-hydroxyethyltheophylline | Not Applicable | Not Applicable | 2.3% | [4] |
Table 2: MRM Transitions for Theobromine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Theobromine | 181 | 138 | 20-45 | [3][5] |
| This compound | 187 | 143 | 20-45 | [2][3] |
Experimental Protocols
The following are detailed protocols for the analysis of theobromine in solid and liquid food matrices using this compound as an internal standard with LC-MS/MS.
Protocol 1: Analysis of Theobromine in Solid Food Matrices (e.g., Chocolate, Cocoa Powder)
This protocol is adapted from a validated method for animal feed and is suitable for complex solid matrices.[4]
1. Materials and Reagents
-
Theobromine analytical standard (≥99% purity)
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc acetate dihydrate
-
Potassium ferrocyanide trihydrate
-
Glacial acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions
-
Theobromine Stock Solution (1 mg/mL): Accurately weigh 10 mg of theobromine standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the theobromine stock solution with methanol:water (1:1, v/v).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
Carrez Reagent I: Dissolve 219 g of zinc acetate dihydrate and 30 mL of glacial acetic acid in water and dilute to 1 L.
-
Carrez Reagent II: Dissolve 106 g of potassium ferrocyanide trihydrate in water and dilute to 1 L.
3. Sample Preparation
-
Homogenize the solid sample to a fine powder.
-
Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard spiking solution (10 µg/mL).
-
Add 20 mL of hot water (80-90°C) and vortex for 1 minute.
-
Place the tube in an ultrasonic bath at 60°C for 15 minutes.
-
Add 1 mL of Carrez Reagent I, vortex for 30 seconds.
-
Add 1 mL of Carrez Reagent II, vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Optional SPE Cleanup (for high-fat matrices):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash with 5 mL of water.
-
Elute with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2.
-
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine in the working standard solutions.
-
Calculate the concentration of theobromine in the samples using the regression equation from the calibration curve.
Protocol 2: Analysis of Theobromine in Liquid Food Matrices (e.g., Beverages, Energy Drinks)
This protocol is a simplified method suitable for liquid samples with lower matrix complexity.
1. Materials and Reagents
-
Same as Protocol 1.
2. Preparation of Solutions
-
Same as Protocol 1.
3. Sample Preparation
-
Degas carbonated beverages by sonication for 15 minutes.
-
Centrifuge samples containing suspended solids at 4000 rpm for 10 minutes and use the supernatant.
-
Pipette 1 mL of the liquid sample into a 2 mL autosampler vial.
-
Add 10 µL of the this compound internal standard spiking solution (10 µg/mL).
-
Vortex to mix.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.
4. LC-MS/MS Analysis
-
Same as Protocol 1.
5. Quantification
-
Same as Protocol 1.
Visualizations
Caption: Experimental workflow for theobromine analysis.
Caption: Rationale for using this compound as an internal standard.
References
- 1. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Theobromine-d6 in Pharmacokinetic Studies of Methylxanthines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Theobromine-d6 as an internal standard in the pharmacokinetic analysis of theobromine and other methylxanthines. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of analytes in complex biological matrices.
Introduction to Theobromine and its Pharmacokinetics
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in cacao beans, and consequently in chocolate, as well as in tea and kola nuts. It is structurally similar to caffeine and theophylline and exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. Understanding the pharmacokinetic profile of theobromine is essential for evaluating its therapeutic potential and safety.
The pharmacokinetics of theobromine in humans have been characterized by a mean plasma half-life of approximately 6.1 to 10 hours.[1][2] It is metabolized in the liver, primarily by cytochrome P450 enzymes, into various metabolites that are then excreted in the urine.[3]
Role of this compound in Pharmacokinetic Studies
This compound is a stable isotope-labeled form of theobromine where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[4] The key advantages of using this compound include:
-
Improved Accuracy and Precision: Co-elution with the unlabeled theobromine during chromatography allows for the correction of variability in sample preparation and instrument response.
-
Matrix Effect Compensation: The similar chemical and physical properties to theobromine ensure that it experiences similar matrix effects during ionization in the mass spectrometer, leading to more reliable quantification.
-
Enhanced Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard, even in complex biological samples.
Quantitative Pharmacokinetic Data of Theobromine in Humans
The following table summarizes the key pharmacokinetic parameters of theobromine in healthy male volunteers after a single oral dose of 6 mg/kg.
| Pharmacokinetic Parameter | Mean Value (± SEM) | Reference |
| Plasma Half-Life (t½) | 6.1 (± 0.7) hours | [1] |
| Metabolic Clearance Rate (MCR) | 113.8 (± 6.8) mL/min | [1] |
| Apparent Volume of Distribution (aVd) | 59.9 (± 7.8) L | [1] |
Experimental Protocols
Human Pharmacokinetic Study Design (Representative Protocol)
This protocol is based on a study investigating the disposition of theobromine in healthy subjects.[1]
1.1. Subjects:
-
Enroll healthy, non-smoking male volunteers.
-
Subjects should abstain from all dietary sources of methylxanthines (e.g., coffee, tea, chocolate, cola) for a specified period (e.g., 14 days) prior to the study.
1.2. Dosing:
-
Administer a single oral dose of theobromine (e.g., 6 mg/kg body weight).
1.3. Sample Collection:
-
Collect venous blood samples into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate plasma and store the plasma at -20°C or lower until analysis.
Plasma Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of methylxanthines in biological fluids.[5]
2.1. Materials and Reagents:
-
Theobromine and this compound standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma samples
2.2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate theobromine from other methylxanthines and endogenous interferences. (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theobromine: Precursor ion (m/z) → Product ion (m/z) (e.g., 181.1 → 138.1)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 187.1 → 142.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
2.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution from the time-concentration data.
Visualizations
References
- 1. Studies on theobromine disposition in normal subjects. Alterations induced by dietary abstention from or exposure to methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for preparing Theobromine-d6 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Theobromine-d6 stock and working solutions, essential for its application as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a deuterated isotopologue of theobromine, is a critical tool for achieving accurate and precise quantification of theobromine in various biological matrices. These guidelines ensure the integrity and optimal performance of this compound in such analytical methods.
Introduction
Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cacao beans and, consequently, in chocolate. It has various physiological effects, acting as an adenosine A1 receptor antagonist.[1] Accurate quantification of theobromine is crucial in food science, toxicology, and clinical research. This compound, with its deuterium-labeled methyl groups, serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2] This allows for correction of variations in sample preparation and instrument response, leading to highly reliable data.
Physicochemical and Storage Information
Proper handling and storage of this compound are paramount to maintain its stability and ensure the accuracy of experimental results.
| Property | Value | Reference |
| Formal Name | 3,7-dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione | [1] |
| CAS Number | 117490-40-1 | [1] |
| Molecular Formula | C₇H₂D₆N₄O₂ | [1] |
| Molecular Weight | 186.2 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d6) | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | Store powder at -20°C. | [1][3] |
| Stability | ≥ 4 years when stored at -20°C. | [1] |
| Solution Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Solubility (at 25°C) | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 1 mg/mL | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution, a common starting concentration for further dilutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a small amount of DMSO to the flask to dissolve the powder.
-
Volume Adjustment: Once fully dissolved, add DMSO to the flask to reach the final desired volume (e.g., 1 mL for a 1 mg/mL solution).
-
Homogenization: Cap the flask and vortex thoroughly to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the stability data.[2]
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration for spiking into calibration standards and samples.
Materials:
-
This compound stock solution (1 mg/mL)
-
Appropriate solvent for dilution (e.g., methanol, acetonitrile, or mobile phase compatible with the analytical method)
-
Micropipettes
-
Microcentrifuge tubes or vials
Procedure (Example for a 1 µg/mL working solution):
-
Serial Dilution: A serial dilution approach is recommended for accuracy.
-
Intermediate Dilution (e.g., 100 µg/mL): Pipette 10 µL of the 1 mg/mL stock solution into a microcentrifuge tube. Add 990 µL of the diluent solvent. Vortex to mix thoroughly.
-
Final Working Solution (1 µg/mL): Pipette 10 µL of the 100 µg/mL intermediate solution into a new microcentrifuge tube. Add 990 µL of the diluent solvent. Vortex to mix.
-
-
Concentration Adjustment: The concentration of the working solution should be optimized based on the expected concentration of theobromine in the samples and the sensitivity of the mass spectrometer.
Application: Use as an Internal Standard in LC-MS
The primary application of this compound is as an internal standard for the quantification of theobromine.[1][2] The following workflow outlines its use in a typical LC-MS experiment.
Caption: LC-MS/MS workflow for theobromine quantification.
Signaling Pathway Involvement
While the primary use of this compound is as an internal standard, the unlabeled compound, theobromine, is known to modulate cellular signaling pathways. For instance, theobromine can influence the AMPK and MAPK signaling pathways, which are involved in cellular energy homeostasis and signal transduction.[1]
Caption: Theobromine's interaction with key signaling pathways.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures is essential for ensuring the accuracy and reliability of quantitative analytical methods that utilize this compound as an internal standard. Proper preparation and handling will contribute to the generation of high-quality data in research, clinical, and industrial settings.
References
Application Note: Quantification of Theobromine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Theobromine (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cacao beans, and consequently in chocolate, as well as in other foods like tea and coffee.[1] It is structurally related to caffeine and has various physiological effects in humans. Accurate quantification of theobromine in biological matrices is crucial for pharmacokinetic studies, food science research, and clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[2] This application note details a robust LC-MS/MS method for the quantification of theobromine in human plasma, employing Theobromine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and procedural variability.[1][3]
Experimental Protocol
1. Materials and Reagents
-
Standards: Theobromine (analytical grade), this compound (≥99% deuterated forms).[1]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Plasma: Blank human plasma, stored at -80°C.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of theobromine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of theobromine working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. Typical concentration ranges for calibrators can be from approximately 3 ng/mL to 600 ng/mL.[2]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 40 ng/mL) in methanol.[2]
3. Sample Preparation (Protein Precipitation) This protocol is suitable for the analysis of theobromine in human plasma samples.[3]
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Pipette 50 µL of the sample (plasma, calibrator, or QC) into the appropriately labeled tube.
-
Add 150 µL of the IS working solution in methanol to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions The method is optimized for a standard reverse-phase C18 column.[2]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B for 3.0 min, ramp to 100% B over 1 min, hold at 100% B for 2 min, return to 10% B at 6.1 min, and re-equilibrate.[4] |
Table 2: Mass Spectrometry (MS/MS) Parameters The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode.[5]
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Collision Gas | Argon |
| Entrance Potential | 10 eV[2] |
| Collision Cell Exit Potential | 15 eV[2] |
The MRM transitions are optimized by infusing standard solutions of theobromine and this compound.[2]
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Theobromine (Quantifier) | 181.1 | 138.0 | 100 | 22 |
| Theobromine (Qualifier) | 181.1 | 124.0 | 100 | 25 |
| This compound (IS) | 187.1 | 144.0 | 100 | 22 |
| Note: Collision energy values are instrument-dependent and require optimization. The fragmentation of theobromine (m/z 181) to its primary product ion (m/z 138) corresponds to a neutral loss that does not involve the deuterated methyl groups.[2][6] Therefore, this compound (m/z 187) is expected to undergo the same fragmentation, resulting in a product ion of m/z 144. |
Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Theobromine Analysis Using Theobromine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of theobromine in various biological and food matrices. The use of Theobromine-d6 as an internal standard is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Introduction
Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found naturally in cocoa beans, and consequently in chocolate, as well as in other foods such as tea leaves and kola nuts. It is structurally similar to caffeine and has various physiological effects on the body. Accurate quantification of theobromine is crucial in food science for quality control, in clinical research for pharmacokinetic and metabolic studies, and in drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound has a nearly identical chemical and physical behavior to theobromine, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and for variations in instrument response, leading to highly reliable quantitative results.
These application notes provide detailed protocols for three widely used sample preparation techniques tailored for theobromine analysis using this compound, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Protocols
Solid-Phase Extraction (SPE) for Food Matrices (e.g., Tea, Chocolate)
This protocol is adapted for the extraction of theobromine from complex food matrices.
Materials and Reagents:
-
Theobromine and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE Cartridges (e.g., C18, 100mg, 1mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocol:
-
Sample Homogenization: Homogenize the solid sample (e.g., 1 gram of chocolate powder or ground tea leaves) to a fine powder.
-
Extraction:
-
Weigh 100 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of hot water (80-90°C).
-
Vortex for 2 minutes to extract theobromine.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Internal Standard Spiking: Spike the collected supernatant with an appropriate amount of this compound working solution.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the spiked supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar interferences.
-
Elution: Elute theobromine and this compound from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary for SPE:
| Parameter | Result | Reference |
| Recovery | 97-101% | [1] |
| Limit of Quantitation (LOQ) | 0.2 ng | [1] |
| Relative Standard Deviation (RSD) | < 2% | [1] |
Experimental Workflow for SPE:
Caption: Solid-Phase Extraction Workflow for Theobromine Analysis.
Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Urine)
This protocol describes a liquid-liquid extraction method suitable for the analysis of theobromine in urine samples.
Materials and Reagents:
-
Theobromine and this compound standards
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocol:
-
Sample Preparation:
-
Take 1 mL of urine sample in a centrifuge tube.
-
Adjust the pH of the sample to approximately 9-10 with 0.1 M NaOH.
-
-
Internal Standard Spiking: Add an appropriate amount of this compound working solution to the urine sample and vortex briefly.
-
Liquid-Liquid Extraction:
-
Add 5 mL of a chloroform/isopropanol mixture (e.g., 85:15 v/v) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully transfer the lower organic layer to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary for LLE:
| Parameter | Result | Reference |
| Recovery | 96.7-107.4% | [2] |
| Repeatability (RSD) | 2.8% | [2] |
Experimental Workflow for LLE:
Caption: Liquid-Liquid Extraction Workflow for Theobromine Analysis.
Protein Precipitation for Biological Fluids (e.g., Plasma, Serum)
This protocol is a simple and rapid method for removing proteins from plasma or serum samples prior to the analysis of theobromine.[3]
Materials and Reagents:
-
Theobromine and this compound standards
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge (refrigerated, capable of 14,000 x g)
-
Evaporator (e.g., vacuum centrifuge)
Experimental Protocol:
-
Sample and Internal Standard:
-
In a microcentrifuge tube, add 50 µL of plasma or serum sample.
-
Add 50 µL of this compound working solution (e.g., 72 ng/mL in a suitable solvent).
-
-
Protein Precipitation:
-
Add 150 µL of cold methanol (3 volumes) to the sample to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the residue in 100 µL of 2% acetonitrile with 0.1% formic acid.
-
Sonicate for 2 minutes to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes before transferring to an autosampler vial for LC-MS/MS analysis.[3]
-
Quantitative Data Summary for Protein Precipitation:
| Parameter | Result | Reference |
| Extraction Efficiency (Theobromine) | 84-91% | [3] |
| Extraction Efficiency (this compound) | ~89% | [3] |
| Matrix Effect (Theobromine) | Minimal | [3] |
Experimental Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Theobromine Analysis.
Concluding Remarks
The choice of sample preparation technique depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Protein precipitation is a rapid and simple method for biological fluids, while SPE offers excellent cleanup for complex food matrices. LLE provides a classic and effective alternative for liquid samples. The incorporation of this compound as an internal standard in each of these protocols is critical for achieving accurate and reliable quantification of theobromine. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and validating their analytical methods for theobromine analysis.
References
- 1. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
Application Notes: Theobromine-d6 in Doping Control Analysis for Caffeine Metabolites
Introduction
Caffeine (1,3,7-trimethylxanthine) is a widely consumed stimulant that is monitored in doping control to prevent its misuse in sports. While caffeine itself was removed from the World Anti-Doping Agency (WADA) Prohibited List in 2004, it remains part of the Monitoring Program to detect potential patterns of misuse.[1] Accurate and reliable quantification of caffeine and its major metabolites in urine is crucial for this purpose. The primary metabolites of caffeine include paraxanthine, theobromine, and theophylline.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability during sample preparation and analysis. Theobromine-d6, a deuterated analog of theobromine, serves as an excellent internal standard for the analysis of caffeine and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the corresponding unlabeled analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.
These application notes provide a comprehensive overview of the use of this compound in the LC-MS/MS analysis of caffeine and its metabolites for doping control. Detailed protocols, quantitative data, and visual representations of the analytical workflow and metabolic pathways are presented to guide researchers, scientists, and drug development professionals in this application.
Quantitative Data
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of caffeine and its metabolites. While this compound is an ideal internal standard for theobromine and can be used for the broader panel, some studies have utilized other labeled internal standards for different metabolites to achieve optimal accuracy.
Table 1: LC-MS/MS Method Validation Parameters for Caffeine and its Primary Metabolites.
| Analyte | Internal Standard | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Caffeine | ¹³C₃-Caffeine | 4.1 - 3000 | > 0.99 | 0.1 | 0.7 |
| Paraxanthine | ¹³C₃-Caffeine | 4.1 - 3000 | > 0.99 | - | 4.1 |
| Theobromine | This compound | 4.1 - 3000 | > 0.99 | - | 4.1 |
| Theophylline | ¹³C₃-Caffeine | 4.1 - 3000 | > 0.99 | - | 4.1 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Recovery and Matrix Effect Data.
| Analyte | Internal Standard | Recovery (%) | Matrix Effect (%) |
| Caffeine | ¹³C₃-Caffeine | 97.7 - 109 | Not significant |
| Theobromine | This compound | 98.1 - 108 | Not significant |
| Theophylline | ¹³C₃-Caffeine | 98.5 - 107 | Not significant |
| Paraxanthine | ¹³C₃-Caffeine | 99.0 - 106 | Not significant |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol describes a common method for the extraction of caffeine and its metabolites from urine samples.
Materials:
-
Urine sample
-
This compound internal standard solution (and other relevant internal standards)
-
0.1% Acetic acid in water
-
Methanol
-
0.1% Formic acid in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 0.1% acetic acid in 90:10 water:acetonitrile)
Procedure:
-
Sample Spiking: To 100 µL of urine, add a known amount of the this compound internal standard solution.
-
Dilution: Dilute the spiked sample with 10 mL of 0.1% acetic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% acetic acid.
-
Sample Loading: Load 1 mL of the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of 0.1% formic acid to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Kinetex C18, 3.0 × 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. Example transitions are provided in Table 3.
Table 3: Example MRM Transitions for Caffeine Metabolites and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Caffeine | 195.1 | 138.1 |
| Paraxanthine | 181.1 | 124.1 |
| Theobromine | 181.1 | 124.1 |
| Theophylline | 181.1 | 124.1 |
| This compound | 187.1 | 127.1 |
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of caffeine in the human body.
Experimental Workflow
The diagram below outlines the logical steps involved in the doping control analysis of caffeine metabolites using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of caffeine and its metabolites provides a robust and reliable method for doping control purposes. The detailed protocols and quantitative data presented in these application notes offer a solid foundation for laboratories to develop and validate their own analytical methods. The high sensitivity and specificity of this approach ensure accurate quantification, which is essential for the monitoring of caffeine in athletes and upholding the principles of fair play in sports.
References
Application of Theobromine-d6 in Metabolomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally found in cacao plants and, consequently, in chocolate and other cocoa products. It is also a metabolite of caffeine.[1][2] In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, accurate and precise quantification of endogenous compounds like theobromine is crucial. Theobromine-d6, a deuterated analog of theobromine, serves as an invaluable tool in these studies, primarily as an internal standard for mass spectrometry-based analytical methods. Its use significantly enhances the reliability and accuracy of quantitative metabolomic analyses.
This document provides detailed application notes and protocols for the use of this compound in metabolomics research, with a focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of theobromine in biological matrices.
Application Notes
Internal Standard for Accurate Quantification
In metabolomics, especially in quantitative studies, variations in sample preparation and instrument response can introduce significant errors. An internal standard (IS) is a compound that is added in a known amount to all samples, calibrators, and quality controls. It is chemically similar to the analyte of interest but isotopically distinct, allowing it to be distinguished by a mass spectrometer.
This compound is an ideal internal standard for theobromine analysis for the following reasons:
-
Similar Chemical and Physical Properties: Being structurally identical to theobromine, except for the substitution of six hydrogen atoms with deuterium, this compound exhibits nearly identical chromatographic retention time and ionization efficiency. This ensures that it behaves similarly to the endogenous theobromine during sample extraction, processing, and analysis, effectively compensating for any analyte loss or matrix effects.[3][4]
-
Mass Distinction: The mass difference between this compound and theobromine allows for their simultaneous detection and quantification by mass spectrometry without spectral overlap.
-
Minimization of Matrix Effects: Biological samples such as plasma, urine, and saliva are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This compound experiences similar matrix effects as theobromine, and by calculating the ratio of the analyte signal to the internal standard signal, these effects can be normalized, leading to more accurate quantification.[3][4]
Pharmacokinetic and Metabolism Studies
This compound is instrumental in pharmacokinetic (PK) studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of theobromine. By administering a known dose of theobromine and using this compound as an internal standard for the analysis of biological fluid samples taken over time, researchers can accurately determine key PK parameters such as half-life, clearance, and volume of distribution. Theobromine's half-life in the human body is approximately 7 to 12 hours.[1] In the liver, theobromine is metabolized into various compounds, including 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid, which are then excreted in the urine.[1][5][6]
Method Validation in Bioanalytical Assays
The use of a stable isotope-labeled internal standard like this compound is a critical component in the validation of bioanalytical methods according to regulatory guidelines. It is essential for establishing the accuracy, precision, selectivity, and stability of an analytical method for quantifying theobromine in a given biological matrix.
Experimental Protocols
The following protocols are generalized from published methodologies for the quantification of theobromine in biological fluids using LC-MS/MS with this compound as an internal standard. Researchers should optimize these protocols for their specific instrumentation and experimental needs.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of theobromine from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (e.g., 72 ng/mL in methanol)
-
Methanol, LC-MS grade
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vacuum centrifuge concentrator
-
Reconstitution solution (e.g., 2% Acetonitrile + 0.1% Formic Acid in water)
-
Ultrasonic bath
Procedure:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard solution to the plasma sample.
-
Perform protein precipitation by adding three volumes (150 µL) of cold methanol.
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Centrifuge the samples at 14,000 x g for 20 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge concentrator.
-
Resuspend the dried extract in 100 µL of the reconstitution solution.[3]
-
Sonicate the resuspended sample for 2 minutes in an ultrasonic bath to ensure complete dissolution.[3]
-
Centrifuge the sample at 14,000 x g for 5 minutes to remove any remaining particulates.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The typical injection volume is 10 µL.[3]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate theobromine from other matrix components. The specific gradient profile should be optimized.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.7 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for theobromine and this compound need to be optimized on the specific mass spectrometer. Fragmentation data can be acquired by infusing a standard solution of each compound.[4]
Table 1: Example MRM Transitions for Theobromine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Theobromine | 181.1 | 138.1 |
| This compound | 187.1 | 143.1 |
Note: These are example values and should be optimized for the specific instrument used.
Calibration Curve and Quality Control Samples
To ensure accurate quantification, a calibration curve and quality control (QC) samples should be prepared and analyzed with each batch of study samples.
Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking a "blank" matrix (a sample of the same biological fluid that is free of the analyte) with known concentrations of theobromine. A typical concentration range for theobromine is 3.6 to 540.5 ng/mL.[3]
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.[3]
-
Add the same amount of this compound internal standard to all calibration standards and QC samples as was added to the study samples.
-
Process the calibration standards and QC samples using the same extraction procedure as the study samples.
Data Presentation
Quantitative data from metabolomics studies should be presented in a clear and organized manner. The following tables provide examples of how to summarize key analytical parameters.
Table 2: Example Calibration Curve Parameters for Theobromine
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Theobromine | Human Plasma | 3.6 - 540.5 | > 0.99 |
Data derived from a representative study.[3]
Table 3: Example Inter-Day Precision and Accuracy of Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| Theobromine | Low | 5.5 | 5.3 | 8.2 | 96.4 |
| Medium | 36.0 | 35.8 | 4.5 | 99.4 | |
| High | 315.7 | 310.2 | 3.1 | 98.3 |
Data derived from a representative study.[3]
Table 4: Example Extraction Efficiency and Matrix Effect
| Analyte | Concentration Level | Extraction Efficiency (%) | Matrix Effect (%) |
| This compound | - | 89.1 | 104.1 |
Data derived from a representative study.[4][7]
Visualizations
Metabolic Pathway of Theobromine
Theobromine is primarily metabolized in the liver. The following diagram illustrates the main metabolic pathway.
Caption: Metabolic pathway of Theobromine in the liver.
Experimental Workflow for Theobromine Quantification
The following diagram outlines the general workflow for the quantification of theobromine in biological samples using LC-MS/MS with this compound.
Caption: General workflow for Theobromine quantification.
Conclusion
This compound is an essential tool in modern metabolomics research, enabling the accurate and reliable quantification of theobromine in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods is critical for robust method validation and for obtaining high-quality data in pharmacokinetic and other metabolomic studies. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the application of this compound.
References
- 1. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 2. Theobromine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Theobromine-d6
Welcome to the technical support center for Theobromine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the use of this compound as an internal standard in quantitative analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of theobromine, a methylxanthine alkaloid naturally found in cocoa beans. In this compound, six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. Its primary application is as an internal standard for the quantification of theobromine in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1].
Q2: I am observing a loss of deuterium from my this compound internal standard. What is causing this?
The loss of deuterium, also known as isotopic exchange or H/D back-exchange, can occur when the deuterium atoms on a molecule are chemically labile. This exchange is often catalyzed by acidic or basic conditions in your sample, mobile phase, or even in the ion source of the mass spectrometer. Elevated temperatures can also accelerate this process. For this compound, the deuterium atoms are on the methyl groups, which are generally stable. However, extreme pH and high temperatures should still be avoided to ensure isotopic purity.
Q3: How can I prevent or minimize isotopic exchange of this compound?
To minimize isotopic exchange, consider the following preventative measures:
-
pH Control: Maintain a neutral pH for your samples and chromatographic mobile phases whenever possible. Avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Store this compound solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature or elevated temperatures.
-
Optimize MS Source Conditions: High source temperatures in the mass spectrometer can sometimes promote H/D exchange. It is advisable to use the minimum source temperature required for efficient ionization.
Q4: My analytical results show a high background signal for theobromine even in my blank samples. What could be the issue?
This could be due to the presence of unlabeled theobromine as an impurity in your this compound internal standard. It is crucial to use an internal standard with high isotopic purity to minimize this interference, which can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Always check the certificate of analysis for the isotopic purity of your standard.
Q5: I am observing chromatographic separation between theobromine and this compound. Why is this happening and how can I fix it?
Although chemically very similar, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." This can lead to different retention times. To address this, you can try to:
-
Modify the Chromatographic Gradient: A shallower gradient can sometimes help to co-elute the analyte and the internal standard.
-
Adjust Mobile Phase Composition: Minor changes to the organic or aqueous components of your mobile phase may alter the selectivity and improve co-elution.
Troubleshooting Guide: Isotopic Exchange
This guide provides a systematic approach to identifying and resolving issues related to the isotopic stability of this compound.
Problem: Suspected Isotopic Exchange (Loss of Deuterium)
Symptoms:
-
Decrease in the signal intensity of this compound over time.
-
An unexpected increase in the signal intensity of unlabeled theobromine.
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting suspected isotopic exchange of this compound.
Data Presentation: this compound Stability
Table 1: Example Stability of this compound under Various Conditions
| Condition | Incubation Time (hours) | % Remaining this compound (Hypothetical) | % Conversion to Theobromine (Hypothetical) |
| pH 3 (0.1 M HCl) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| pH 7 (PBS) | 0 | 100.0 | 0.0 |
| 24 | 100.0 | 0.0 | |
| 48 | 99.9 | 0.1 | |
| pH 10 (0.1 M NaOH) | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 97.0 | 3.0 | |
| Temperature 4°C | 0 | 100.0 | 0.0 |
| 24 | 100.0 | 0.0 | |
| 48 | 100.0 | 0.0 | |
| Temperature 25°C | 0 | 100.0 | 0.0 |
| 24 | 99.9 | 0.1 | |
| 48 | 99.8 | 0.2 | |
| Temperature 50°C | 0 | 100.0 | 0.0 |
| 24 | 99.0 | 1.0 | |
| 48 | 98.0 | 2.0 |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound by LC-MS/MS
This protocol describes a method to evaluate the stability of this compound under forced degradation conditions.
1. Materials:
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Theobromine analytical standard
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Forced Degradation):
-
Prepare solutions of this compound at a concentration of 1 µg/mL in 0.1 M HCl, PBS (pH 7.4), and 0.1 M NaOH.
-
Incubate these solutions at room temperature (25°C) and an elevated temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot from each solution.
-
Neutralize the acidic and basic samples.
-
Dilute the aliquots with the initial mobile phase to a final concentration suitable for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate theobromine from any potential degradants (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Theobromine: 181.1 → 138.1[2]
-
This compound: 187.1 → 144.1
-
4. Data Analysis:
-
Monitor the peak areas for both Theobromine and this compound at each time point for each condition.
-
Calculate the percentage of this compound remaining and the percentage of unlabeled Theobromine formed at each time point relative to the T=0 sample.
-
Plot the results to assess the stability of this compound under the tested conditions.
Caption: Workflow for assessing the isotopic stability of this compound using LC-MS/MS.
Protocol 2: Assessing Isotopic Purity of this compound by NMR Spectroscopy
This protocol provides a general method for determining the isotopic purity of a this compound standard using ¹H NMR.
1. Materials:
-
This compound solid standard
-
Theobromine analytical standard
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a precise volume of DMSO-d₆.
-
Prepare a similar solution of the unlabeled Theobromine standard for comparison.
3. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Solvent: DMSO-d₆.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used as a reference.
4. Data Analysis:
-
Acquire the ¹H NMR spectrum of Theobromine. The expected chemical shifts for the methyl protons are approximately δ 3.20 and δ 3.75 ppm, and for the C8-H proton is around δ 7.95 ppm.
-
Acquire the ¹H NMR spectrum of this compound under the same conditions.
-
In the this compound spectrum, the signals corresponding to the methyl protons should be significantly reduced or absent, indicating successful deuteration.
-
To quantify the isotopic purity, integrate the residual proton signals for the methyl groups and compare them to the integration of a non-deuterated proton signal in the molecule (e.g., the C8-H proton). The ratio of these integrals will give an estimation of the percentage of non-deuterated species present.
Caption: A workflow for assessing the isotopic purity of this compound using ¹H NMR.
References
Technical Support Center: Optimizing Chromatographic Separation of Theobromine and Theobromine-d6
Welcome to our technical support center for the chromatographic analysis of theobromine and its deuterated internal standard, Theobromine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic systems used for the analysis of theobromine and this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the separation of theobromine and its deuterated analog.[1][2][3] These systems are typically coupled with mass spectrometry (MS/MS) for sensitive and selective detection, which is crucial for distinguishing between the analyte and the internal standard.[1]
Q2: What type of analytical column is recommended for this separation?
A2: A C18 stationary phase is the most frequently reported column for the separation of theobromine and related compounds.[2][3] These columns provide good retention and separation based on the hydrophobicity of the molecules.
Q3: What are the recommended mobile phase compositions?
A3: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is commonly employed.[4] The acidic modifier helps to improve peak shape by protonating silanol groups in the stationary phase, which can otherwise cause peak tailing.[5][6][7][8]
Q4: Is there a significant difference in retention time between theobromine and this compound?
A4: Deuterated standards like this compound are designed to have nearly identical chemical properties and, therefore, similar chromatographic behavior to their non-deuterated counterparts. In reversed-phase chromatography, their retention times are expected to be very close, with the deuterated standard often co-eluting or eluting slightly earlier. The primary differentiation between the two is achieved through mass spectrometry, where they have different mass-to-charge ratios (m/z).
Q5: What are the typical mass spectrometry parameters for theobromine and this compound?
A5: When using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion and a product ion for both theobromine and this compound. This technique provides high selectivity and sensitivity.[1]
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of caffeine and theobromine in human plasma.[9]
-
To 50 µL of plasma sample, add 50 µL of the internal standard solution (this compound at a known concentration, e.g., 72 ng/mL).[9]
-
Perform protein precipitation by adding three volumes of methanol.
-
Vortex the mixture and then centrifuge at 14,000 x g for 20 minutes.[9]
-
Collect the supernatant and evaporate it to dryness in a vacuum centrifuge.[9]
-
Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 2% acetonitrile with 0.1% formic acid).[9]
-
Sonicate the reconstituted sample for 2 minutes to ensure complete dissolution.[9]
-
Centrifuge the sample at 14,000 x g for 5 minutes.[9]
-
Inject a 10 µL aliquot into the LC-MS/MS system.[9]
Sample Preparation Workflow
Data Presentation
Table 1: Example LC-MS/MS Parameters for Theobromine and this compound Analysis
| Parameter | Theobromine | This compound |
| Precursor Ion (Q1 m/z) | 181.1 | 187.1 |
| Product Ion (Q3 m/z) | 138.1 | 142.1 |
| Retention Time (min) | ~3.8 | ~3.8 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 66 | 66 |
Note: These values are examples and should be optimized for your specific instrument and method.
Troubleshooting Guide
Issue 1: Peak Tailing
Q: My theobromine peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like theobromine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[5][6][7][8]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3 or below with formic or acetic acid) will protonate the silanol groups, reducing their interaction with the basic theobromine molecule.[5][8]
-
Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically modifies the residual silanol groups to make them less active.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Try diluting your sample.
-
Check for Co-eluting Interferences: A tailing peak may actually be two closely eluting compounds. A change in the mobile phase composition or gradient slope may help to resolve them.
Troubleshooting Peak Tailing
Issue 2: Poor Resolution or Co-elution
Q: I am having trouble separating theobromine from other components in my sample matrix. What can I do to improve resolution?
A: Poor resolution can be due to a number of factors, including the mobile phase composition, flow rate, and column choice.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with the initial and final percentages of your organic solvent and the gradient time.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[2][3]
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may improve resolution.
-
Use a Different Column: If mobile phase optimization is not sufficient, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Issue 3: Low Signal Intensity
Q: The signal for my theobromine and/or this compound peak is very low. How can I improve the sensitivity?
A: Low signal intensity can be due to issues with the sample preparation, the LC system, or the mass spectrometer.
Solutions:
-
Check Sample Preparation: Ensure that your extraction and reconstitution steps are efficient. Inefficient protein precipitation or poor recovery from the evaporation step can lead to low analyte concentrations.
-
Optimize Mass Spectrometer Parameters: Make sure that the MRM transitions, collision energy, and other MS parameters are optimized for theobromine and this compound.[10]
-
Clean the Mass Spectrometer Source: A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe and other source components.
-
Check for Matrix Effects: Components of your sample matrix can suppress the ionization of your analytes in the mass spectrometer source. A more thorough sample cleanup, such as solid-phase extraction (SPE), may be necessary.[11]
References
- 1. Analysis of Caffeine and Theobromine in Cocoa and Beer; LCMS Method Development for Undergraduate Lab Curriculum | ScholarWorks [scholarworks.calstate.edu]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Theobromine-d6 based quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of theobromine using its deuterated internal standard, Theobromine-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of theobromine?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] In the context of theobromine quantification using liquid chromatography-mass spectrometry (LC-MS/MS), endogenous substances from biological samples (e.g., plasma, urine) can co-elute with theobromine and its internal standard, this compound.[1][4] This interference can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification—underestimation or overestimation of the theobromine concentration.[2][4]
Q2: I am using this compound as a stable isotope-labeled (SIL) internal standard. Shouldn't this automatically correct for matrix effects?
A: While SIL internal standards like this compound are the preferred choice for correcting matrix effects, they are not always a perfect solution.[5] The underlying assumption is that the analyte and the SIL internal standard co-elute and experience the same degree of ionization suppression or enhancement.[6] However, differences in chromatographic retention times between theobromine and this compound, a phenomenon known as the "isotope effect," can lead to them being subjected to different matrix environments and, consequently, differential matrix effects.[5][6] This can compromise the accuracy of the quantification.
Q3: My this compound internal standard peak is showing significant variability across my samples. What could be the cause?
A: Significant variability in the this compound peak area across different samples, especially when the same amount is spiked in, is a strong indicator of variable matrix effects. This suggests that the composition of the matrix is different from sample to sample, causing inconsistent ion suppression or enhancement.[1][2] It is also crucial to verify the purity of your this compound standard, as any unlabeled theobromine impurity can lead to artificially high results.
Q4: How can I experimentally assess the presence and extent of matrix effects in my theobromine assay?
A: There are two primary methods to evaluate matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase).[7][8] A significant difference in peak areas indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of theobromine and this compound is infused into the mass spectrometer while an extracted blank matrix sample is injected into the LC system.[7][8][9] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[8][9]
Troubleshooting Guide
Problem 1: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Differential matrix effects between theobromine and this compound.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile) to ensure theobromine and this compound co-elute as closely as possible.[8]
-
Improve Sample Preparation: Employ a more rigorous sample cleanup technique to remove interfering matrix components.[10][11] Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11]
-
Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effect.[12]
-
Problem 2: Inconsistent results between different batches of biological matrix.
-
Possible Cause: Lot-to-lot variability of the biological matrix, leading to different matrix effects.
-
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method development, assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust.
-
Standard Addition Method: For critical samples, consider using the standard addition method where the analyte is spiked at different concentrations into the sample extract to create a calibration curve within each sample.[7][10]
-
Quantitative Data Summary
The following table illustrates a hypothetical scenario of matrix effect assessment using the post-extraction spike method.
| Analyte | Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (Extracted Blank Plasma) | Matrix Effect (%) |
| Theobromine | 50 | 1,200,000 | 850,000 | 70.8 (Suppression) |
| This compound | 50 | 1,150,000 | 950,000 | 82.6 (Suppression) |
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
In this example, both theobromine and this compound experience ion suppression, but to different extents, which can lead to quantification errors.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare Neat Solutions: Prepare solutions of theobromine and this compound in the mobile phase at a known concentration (e.g., 50 ng/mL).
-
Prepare Blank Matrix Extract: Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol.
-
Spike Matrix Extract: Spike the extracted blank matrix with theobromine and this compound to achieve the same final concentration as the neat solutions.
-
LC-MS/MS Analysis: Analyze both the neat solutions and the spiked matrix extracts using your LC-MS/MS method.
-
Calculate Matrix Effect: Use the formula provided in the table above to calculate the percentage of matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering phospholipids and other matrix components.
-
Elution: Elute theobromine and this compound using an appropriate elution solvent (e.g., methanol with 5% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow illustrating how matrix components can interfere with LC-MS/MS analysis.
Caption: A logical troubleshooting workflow for addressing quantification issues.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Improving signal intensity and sensitivity for Theobromine-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve signal intensity and sensitivity for Theobromine-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of theobromine, meaning that six hydrogen atoms in the theobromine molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (theobromine) and will behave similarly during sample preparation, chromatography, and ionization. This helps to correct for variations in the analytical process, such as extraction losses and matrix effects, leading to more accurate and precise quantification.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The selection of MRM transitions is crucial for achieving high sensitivity and selectivity. For this compound, the precursor ion is the protonated molecule [M+H]⁺. The specific transitions will depend on the instrument and optimization, but a common transition is from the precursor ion to a specific product ion. It is essential to optimize the collision energy for each transition to obtain the maximum signal intensity.
Q3: What are the common causes of low signal intensity for this compound?
A3: Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Mass Spectrometry Parameters: Incorrect MRM transitions, collision energy, or ion source parameters can significantly reduce signal intensity.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate retention can lead to a decreased signal-to-noise ratio.
-
Sample Preparation Inefficiencies: Incomplete extraction, loss of analyte during cleanup steps, or the presence of matrix components that cause ion suppression can all contribute to low signal.
-
Isotopic Instability: In some cases, the deuterium atoms on the this compound molecule can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the deuterated signal.[2]
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine, food) can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing the signal.[3]
Q4: How can I assess and mitigate matrix effects for this compound analysis?
A4: Matrix effects can be evaluated by comparing the signal of this compound in a pure solvent to its signal in a sample matrix where the analyte is absent (post-extraction spike).[3] A significant difference in signal intensity indicates the presence of matrix effects. To mitigate these effects, you can:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Complete Signal Loss
This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent this compound signal.
dot
References
Technical Support Center: Theobromine-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Theobromine-d6, which is primarily used as an internal standard for the quantification of Theobromine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analysis?
A1: this compound is a deuterated form of Theobromine, a methylxanthine alkaloid naturally found in cocoa beans. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is intended for use as an internal standard (IS) for the precise quantification of Theobromine.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it helps to correct for variations during sample preparation and analysis, including matrix effects.[2]
Q2: What are the typical mass transitions (precursor/product ions) for this compound in LC-MS/MS analysis?
A2: The mass transitions for this compound are essential for setting up the mass spectrometer for its detection. The selection of these transitions is based on the fragmentation of the deuterated molecule. While specific transitions can be instrument-dependent, a common approach involves monitoring the transition of the protonated molecule to a stable product ion.
Q3: What are the most common sources of interference in this compound analysis?
A3: The most common interferences in this compound analysis can be categorized as:
-
Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio as this compound.
-
Matrix Effects: Components of the sample matrix (e.g., plasma, urine, food extracts) that can suppress or enhance the ionization of this compound, leading to inaccurate measurements.[3][4][5][6]
-
Chromatographic Co-elution: Substances that are not separated from this compound during the liquid chromatography step, which can lead to overlapping signals in the mass spectrometer.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of this compound
Possible Cause 1: Isobaric Interference
-
Explanation: Theophylline and Paraxanthine are isomers of Theobromine and therefore have the same molecular weight and can present a significant challenge as they can interfere with the analysis.[2] Although this compound has a different mass, isobaric metabolites from other compounds in the sample could potentially interfere.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most effective way to resolve isobaric interferences is through chromatographic separation. Ensure your LC method provides baseline resolution between this compound and any potential isobars.[7]
-
Review Mass Spectra: Carefully examine the mass spectra for the presence of unexpected ions at the same retention time as this compound.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS to differentiate between this compound and isobaric interferences based on their exact mass.
-
Possible Cause 2: Matrix Effects
-
Explanation: Components in the biological matrix can co-elute with this compound and affect its ionization efficiency, leading to either ion suppression or enhancement.[4][5][6] This is a common issue in bioanalytical methods.[3]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[8][9]
-
Dilution: Diluting the sample can often mitigate matrix effects by reducing the concentration of interfering substances.[10]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the study samples to compensate for consistent matrix effects.[2][11]
-
Post-Column Infusion: This experiment can help identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Possible Cause 1: Suboptimal LC Conditions
-
Explanation: The choice of the analytical column, mobile phase composition, and gradient profile can significantly impact the peak shape and signal intensity of this compound.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the mobile phase pH and organic solvent composition to improve peak shape and retention.
-
Column Selection: Ensure the column chemistry is appropriate for the separation of methylxanthines. A C18 column is commonly used.[9]
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution to ensure adequate separation and sharp peaks.
-
Possible Cause 2: Instability of this compound
-
Explanation: Although generally stable, degradation of this compound can occur under certain storage or experimental conditions.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure that this compound stock and working solutions are stored at the recommended temperature (-20°C is common) and protected from light.[1]
-
Assess Stability: Perform stability studies in the relevant matrix and under the analytical conditions to ensure the integrity of the internal standard.
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Theobromine | 181.1 | 138.1 |
| This compound | 187.1 | 142.1 |
| Caffeine | 195.1 | 138.1 |
| Theophylline | 181.1 | 124.1 |
| Paraxanthine | 181.1 | 124.1 |
Note: These are typical values and may require optimization on your specific instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing this compound at the desired concentration (e.g., 36.0 ng/mL).[2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Theobromine from its isomers and other matrix components. For example, a linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: A typical analytical workflow for Theobromine quantification using this compound as an internal standard.
Caption: A logical troubleshooting guide for addressing interference issues in this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Theobromine-d6 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Theobromine-d6 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid this compound.2. Perform an analytical check (e.g., HPLC-MS/MS) on the old stock solution to confirm degradation.3. Review storage conditions and handling procedures. |
| Precipitate observed in the stock solution after thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution.2. If the precipitate persists, it may indicate degradation. The solution should be discarded and a fresh one prepared.3. Consider preparing the stock solution in a different solvent with higher solubility, such as DMSO. |
| Change in the color of the stock solution. | Chemical degradation of the compound. | Discard the stock solution immediately and prepare a fresh one from solid material. |
| Loss of analytical signal intensity over time. | Adsorption to container surfaces or degradation. | 1. Use low-adsorption vials (e.g., polypropylene or silanized glass).2. Aliquot stock solutions to minimize the number of freeze-thaw cycles and exposure to ambient conditions.3. Verify the stability of the compound under the stored conditions by running a quality control sample with each batch of experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least 4 years when stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a good choice for achieving higher concentration stock solutions.[1] For applications where DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be used, although the solubility is lower.[1] It is important to use high-purity, anhydrous solvents.
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What is the stability of this compound in different solvents?
While specific quantitative stability data for this compound in various solvents is limited, data for the non-deuterated analogue, Theobromine, provides valuable guidance.
-
Aqueous Solutions: Aqueous solutions of Theobromine are not recommended for storage for more than one day.[3]
-
Organic Solvents (based on Theobromine): Stock solutions in organic solvents such as DMSO and ethanol are generally stable for up to one month at -20°C and for six months or longer when stored at -80°C.
Summary of Recommended Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Known Stability |
| Solid | N/A | -20°C | ≥ 4 years[1] |
| Stock Solution | Aqueous Buffer | 4°C | Not recommended for > 24 hours[3] |
| Stock Solution | DMSO, Ethanol | -20°C | Up to 1 month (based on Theobromine)[2] |
| Stock Solution | DMSO, Ethanol | -80°C | ≥ 6 months (based on Theobromine)[2] |
Q5: Are there any conditions to avoid when handling this compound?
Yes. Based on the properties of the non-deuterated Theobromine, exposure to direct light, especially UV radiation, and contact with air/oxygen should be minimized to prevent degradation.[4] When handling solid compounds, it is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and affect stability.[5]
Q6: How can I verify the stability of my this compound stock solution?
The most reliable way to verify the stability of your stock solution is to use a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS. You can compare the chromatogram of an aged aliquot of your stock solution to that of a freshly prepared standard. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent at various storage temperatures.
1. Materials and Reagents:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)
-
HPLC or UHPLC system with UV or Mass Spectrometric (MS) detection
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., HPLC-grade water, acetonitrile, formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Low-adsorption autosampler vials
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the solid in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be applied if necessary.
3. Stability Study Design:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Designate time points for analysis (e.g., T=0, 24 hours, 7 days, 1 month, 3 months, 6 months).
-
At each time point, retrieve one aliquot from each storage condition for analysis.
4. Analytical Method (Example HPLC-MS/MS):
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Monitor the appropriate mass-to-charge ratio (m/z) for this compound.
-
-
Analysis:
-
At each time point, dilute a sample from each storage condition to a suitable concentration for analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Record the peak area of the this compound.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the time at which the concentration of this compound falls below a certain threshold (e.g., 90%) to establish its stability under those conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Theobromine-d6 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ion suppression when using Theobromine-d6 as an internal standard in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, leading to decreased sensitivity, accuracy, and precision in quantification. In complex matrices such as plasma, urine, and saliva, the high abundance of salts, proteins, lipids, and other small molecules can significantly suppress the ionization of the analyte of interest.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing ion suppression?
A2: A SIL-IS, such as this compound, is a form of the analyte of interest where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium for hydrogen). The physicochemical properties of a SIL-IS are nearly identical to the unlabeled analyte. Consequently, during sample preparation and LC-MS/MS analysis, the SIL-IS and the analyte behave similarly, including experiencing the same degree of ion suppression. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate ion suppression?
A3: While this compound is highly effective in compensating for ion suppression, it does not eliminate the phenomenon itself. The goal of using a SIL-IS is to ensure that both the analyte and the internal standard are equally affected by matrix components, so that their ratio remains constant. However, significant ion suppression can still lead to a decrease in the overall signal intensity for both the analyte and the internal standard, potentially impacting the limit of quantification (LOQ) of the assay.
Q4: I am observing a different retention time for Theobromine and this compound. Is this normal?
A4: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes be observed, a phenomenon known as the "isotope effect." This is more common in reversed-phase chromatography where the deuterium atoms can slightly alter the hydrophobicity of the molecule. If the retention time shift is significant, the analyte and the internal standard may not be co-eluting perfectly, exposing them to different matrix components and potentially leading to differential ion suppression. If this is observed, chromatographic conditions should be optimized to ensure co-elution.
Troubleshooting Guides
Problem 1: Low Signal Intensity for both Theobromine and this compound
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation: While a quick and easy method, it may not be sufficient for removing all interfering matrix components. Consider using alternative protein precipitation solvents (e.g., acetonitrile, methanol, or a mixture) or different solvent-to-sample ratios.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to optimize the recovery of theobromine and the removal of interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup. Choose an appropriate sorbent (e.g., C18, mixed-mode) and optimize the wash and elution steps to effectively remove matrix components while retaining theobromine.
-
-
Dilute the Sample: Diluting the sample with a clean solvent (e.g., mobile phase) can reduce the concentration of matrix components, thereby mitigating their suppressive effects. A 20-fold dilution has been shown to be effective in minimizing matrix effects for theobromine analysis in various biofluids[1].
-
Optimize Chromatographic Conditions:
-
Improve Separation: Adjust the gradient profile, mobile phase composition, or column chemistry to better separate theobromine from co-eluting matrix components.
-
Divert Flow: Use a divert valve to direct the early and late eluting, highly interfering components (like salts and phospholipids) to waste instead of the mass spectrometer.
-
Problem 2: Inconsistent or Irreproducible Theobromine/Theobromine-d6 Area Ratios
Possible Cause: The analyte and internal standard are not experiencing the same degree of ion suppression.
Troubleshooting Steps:
-
Verify Co-elution: As mentioned in the FAQs, ensure that theobromine and this compound are co-eluting. A slight separation can expose them to different matrix environments.
-
Action: Overlay the chromatograms of the analyte and the internal standard. If a significant shift is observed, adjust the chromatographic method (e.g., gradient, temperature) to improve co-elution.
-
-
Check for Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can alter the mass of the internal standard and affect its quantification.
-
Action: Evaluate the stability of this compound in the sample matrix and mobile phase over time. If exchange is suspected, consider preparing standards fresh and minimizing the time samples spend in the autosampler. Using aprotic solvents for stock solutions is recommended.
-
Quantitative Data on this compound Performance
The following tables summarize quantitative data on the effectiveness of using this compound and other strategies to minimize ion suppression in various complex matrices.
Table 1: Matrix Effect and Recovery of Theobromine and this compound in Human Plasma
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Theobromine | 84 - 91 | Not Significant | [2][3] |
| This compound | ~89 | Not Significant | [2][3] |
Matrix effect was evaluated by comparing the peak areas of the analyte spiked into extracted blank plasma versus in a pure solvent. A value close to 100% indicates no significant ion suppression or enhancement.
Table 2: Recovery of Theobromine in Various Biological Fluids
| Matrix | Recovery (%) at 10 µmol/L | Recovery (%) at 300 µmol/L | Reference |
| Saliva | 114 | 99 | [1] |
| Plasma | 118 | 105 | [1] |
| Urine | 115 | 100 | [1] |
Note: This study utilized ¹³C₃-labeled caffeine as an internal standard and a 20-fold sample dilution to minimize matrix effects.
Experimental Protocols
Detailed Methodology for Theobromine Quantification in Human Plasma using this compound
This protocol is adapted from the validated LC-MS/MS method described by Mendes et al. (2019)[2][3][4][5].
1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in a suitable solvent).
-
Add 150 µL of cold methanol to precipitate proteins.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 2% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of theobromine and this compound.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theobromine: 181.1 > 138.1
-
This compound: 187.1 > 143.1
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Visualizations
References
- 1. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Theobromine-d6 Isotopic Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Theobromine-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
A1: Isotopic purity refers to the percentage of a deuterated standard, such as this compound, that is fully deuterated at the specified positions. High isotopic purity is crucial for the accuracy of quantitative analyses where this compound is used as an internal standard. Low isotopic purity, meaning a significant presence of partially deuterated or non-deuterated theobromine, can lead to an overestimation of the analyte concentration in your samples.[1]
Q2: What are the common methods to assess the isotopic purity of this compound?
A2: The most common and reliable methods for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These techniques allow for the determination of the relative intensities of isotopic peaks and the degree of deuteration.[1][2]
Q3: What is a typical isotopic purity for commercially available this compound?
A3: Commercially available this compound typically has a high isotopic purity. For example, it is often stated as ≥99% deuterated forms (d1-d6).[3]
Q4: Can I use this compound as an internal standard for quantifying Theobromine?
A4: Yes, this compound is intended for use as an internal standard for the quantification of theobromine by GC- or LC-MS.[3]
Troubleshooting Guide
Issue 1: Overestimation of Analyte Concentration
-
Possible Cause: Low isotopic purity of the this compound internal standard.[1] This means there is a significant amount of non-deuterated theobromine present in the standard, which contributes to the overall analyte signal.
-
Solution:
-
Verify the isotopic purity of your this compound standard using HRMS or NMR spectroscopy.[1]
-
If the purity is below the required level for your assay, obtain a new standard with a higher, certified isotopic purity.
-
Issue 2: Interference from Naturally Occurring Isotopes
-
Possible Cause: With internal standards having a low degree of deuteration, there is a risk of interference from the naturally occurring isotopes of the analyte.[1] For example, the M+2 isotope of the analyte, resulting from the presence of two ¹³C or one ¹⁸O atom, can have the same mass-to-charge ratio as a d2-labeled internal standard.
-
Solution:
-
Use an internal standard with a higher degree of deuteration (e.g., d4 or greater) to shift the mass of the internal standard further away from the analyte's isotopic cluster.[1] this compound, with six deuterium atoms, is generally a good choice to minimize this interference.
-
If chromatographic adjustments are unsuccessful, consider using a ¹³C-labeled internal standard, as it will have identical chromatographic behavior to the analyte.[1]
-
Issue 3: Unexpected Peaks in Mass Spectrum
-
Possible Cause: Presence of partially deuterated species (d1, d2, d3, d4, d5) in your this compound standard.
-
Solution:
-
Acquire a high-resolution mass spectrum to resolve the different isotopic species.
-
Calculate the percentage of each isotopic species by determining the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).[1]
-
Data Presentation
Table 1: Isotopic Purity Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₇H₂D₆N₄O₂ | [3] |
| Isotopic Purity (Typical) | ≥99% deuterated forms (d₁-d₆) | [3] |
| Molecular Weight | 186.2 | [3] |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving isotopic peaks.
-
Analysis: Infuse the this compound solution directly into the mass spectrometer.[1]
-
Data Acquisition: Acquire a high-resolution mass spectrum in full scan mode.
-
Data Analysis:
-
Identify the isotopic cluster corresponding to this compound.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).[1]
-
Calculate the percentage of each isotopic species to determine the overall isotopic purity.
-
Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the this compound standard in a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Analysis: Acquire a high-resolution proton (¹H) NMR spectrum.[1]
-
Data Analysis:
-
The absence or significant reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[1]
-
Integration of the residual proton signals at the deuterated positions compared to the integration of a non-deuterated proton signal in the molecule will give a quantitative measure of the isotopic purity.
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Chemical structure of this compound with deuterated methyl groups.
References
Overcoming poor peak shape in Theobromine-d6 chromatography
<_content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN-US>
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Theobromine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in liquid chromatography, such as peak tailing, fronting, or splitting, can stem from a variety of chemical and mechanical issues.[1][2] For this compound, a weakly basic compound, the most frequent culprits include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the basic nitrogen atoms in theobromine.[3][4] This secondary interaction mechanism leads to peak tailing.[3]
-
Mobile Phase pH Issues: Theobromine has pKa values of approximately 0.8 and 9.9.[5] If the mobile phase pH is too close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to distorted or split peaks.
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing peaks to front or tail.[1][6][7]
-
System and Column Issues: Problems like column contamination, the formation of a void at the column inlet, a blocked frit, or excessive extra-column volume (dead volume) in the tubing and connections can cause peak distortion for all analytes.[4][8][9]
Q2: My this compound peak is tailing severely. What are the immediate steps to fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common problem for basic compounds like theobromine.[4] It is often caused by unwanted interactions with the stationary phase.[3]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Here is a detailed breakdown of the steps:
-
Optimize Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 3.0 using an acid like formic acid or acetic acid.[4] At this low pH, residual silanol groups are protonated (neutral), minimizing their ability to interact with the protonated theobromine molecules.[4]
-
Use a Competing Base: Add a mobile phase additive like Triethylamine (TEA) at a low concentration (0.1-0.2%).[4] TEA acts as a "silanol blocker" by preferentially interacting with the active sites on the stationary phase, shielding the analyte from these secondary interactions.[4]
-
Check for Column Overload: Dilute your sample (e.g., 10-fold) and reinject.[4] If the peak shape improves significantly, you are overloading the column.[4] Reduce the sample concentration or injection volume.
-
Evaluate the Column: If the above steps fail, the issue may be physical. Check for contamination by flushing the column with a strong solvent.[8] If you use a guard column, replace it, as it may be trapping contaminants.[10] A physical void at the column inlet can also distort peaks; this often requires column replacement.[4]
Q3: My this compound peak is fronting. What does this mean?
Peak fronting, where the first half of the peak is broad and the second half is steep, is less common than tailing but indicates a different set of problems.[7]
The most common causes include:
-
Column Overload: This is a primary cause of fronting, especially concentration overload, where the sample is too concentrated for the stationary phase to handle.[6][7] The solution is to dilute the sample or reduce the injection volume.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread improperly upon injection, leading to fronting.[6][11] The best practice is to dissolve the sample in the initial mobile phase if possible.[6]
-
Poor Column Packing / Column Collapse: A poorly packed column bed or a physical collapse of the stationary phase can create channels, leading to distorted peaks.[9][11] This usually affects all peaks in the chromatogram and requires column replacement.[9]
Key Factors Leading to Peak Fronting
Caption: Common causes of peak fronting in chromatography.
Q4: I am seeing a split peak for this compound. What should I investigate?
A split peak can suggest either a chemical issue or a hardware problem before the column.[9]
-
Check for a Blocked Frit or Column Void: If all peaks in your chromatogram are split, the problem likely lies before the separation begins.[12] A common cause is a partially blocked inlet frit on the column or a void in the packing material.[9][12] Try backflushing the column (if permitted by the manufacturer) or replacing the frit.[12]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the peak to split.[9][13] Try dissolving the sample in the mobile phase.[13]
-
Mobile Phase pH Near pKa: If the mobile phase pH is too close to the analyte's pKa, both the ionized and neutral forms of this compound can be present, potentially separating into two overlapping peaks. Ensure the mobile phase pH is at least 1.5-2 units away from the pKa (pKa ≈ 9.9 for the relevant deprotonation).[5] Operating at a low pH (e.g., 2.5-3.5) is a safe way to ensure the molecule is fully protonated and in a single form.
-
Co-elution: In rare cases, a split peak might actually be two different components eluting very close together.[12] To test this, try a smaller injection volume. If the split resolves into two distinct, smaller peaks, it indicates co-elution.[12]
Experimental Protocols & Data
Recommended Starting Method for this compound
For researchers developing a new method, the following conditions provide a robust starting point for achieving good peak shape on a standard C18 column.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm | Standard reversed-phase column suitable for theobromine. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid | Common mobile phases for methylxanthines.[14][15] |
| Acid Additive | 0.1% Formic Acid or 0.5% Acetic Acid | Lowers pH to ~2.5-3.5, protonating silanols to prevent tailing.[4][16] |
| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate.[16][17] |
| Column Temp. | 25-35 °C | Temperature has a minor effect but should be controlled for reproducibility.[17] |
| Detection | UV at ~273 nm or Mass Spectrometry | Theobromine has a strong UV absorbance at this wavelength.[15] |
| Injection Vol. | 1-10 µL | Keep volume low to prevent overload and solvent mismatch effects. |
| Sample Diluent | Initial Mobile Phase Composition | Crucial for preventing peak distortion.[6] |
Protocol: Column Flushing for Contamination Removal
If column contamination is suspected to be the cause of poor peak shape, a systematic flushing procedure can restore performance.
Objective: To remove strongly retained contaminants from a reversed-phase (C18) column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (optional, for highly non-polar contaminants)
-
HPLC-grade Methanol or Acetonitrile
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Aqueous Wash: Flush the column with 100% HPLC-grade water (if the mobile phase contained buffer salts) for at least 20 column volumes to remove any precipitated salts.
-
Strong Organic Flush: Switch to 100% Isopropanol (IPA). IPA is a strong, viscous solvent effective at removing a wide range of contaminants. Flush with at least 20-30 column volumes.
-
(Optional) Non-polar Contaminant Removal: If you suspect lipids or other highly non-polar contaminants, flush with Hexane followed by IPA (Hexane is not miscible with water).
-
Re-equilibration: Flush the column with your mobile phase's organic solvent (e.g., 100% Acetonitrile or Methanol) for 10-15 column volumes.
-
Final Equilibration: Re-introduce your initial mobile phase conditions and equilibrate the column for at least 20-30 column volumes, or until the baseline is stable, before reconnecting to the detector and running a test sample.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. webqc.org [webqc.org]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. acdlabs.com [acdlabs.com]
- 10. waters.com [waters.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Adjusting MS/MS transitions for optimal Theobromine-d6 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal detection of Theobromine-d6 using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for Theobromine and this compound?
A1: The selection of appropriate precursor and product ions is critical for the sensitive and specific detection of your target analytes. For Theobromine and its deuterated internal standard, this compound, the following Multiple Reaction Monitoring (MRM) transitions are commonly employed in positive ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Theobromine | 181.1 | 138.1 | This is the most abundant and commonly used transition. |
| This compound | 187.1 | 142.1 | The mass shift of +6 Da in both precursor and product ions corresponds to the six deuterium atoms. |
Q2: How do I optimize the collision energy for this compound?
A2: Collision energy is a critical parameter that directly influences the fragmentation of the precursor ion and the intensity of the product ion signal. A systematic approach is recommended for its optimization. The goal is to find the collision energy that produces the most stable and intense signal for the desired product ion.
For a detailed procedure, please refer to the "Experimental Protocol: Collision Energy Optimization" section below. Generally, collision energies for Theobromine and its analogs are explored within a range of 15-40 eV.[1]
Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Suboptimal Collision Energy: Ensure that the collision energy is properly optimized for the specific transition of this compound. A non-optimized value can lead to inefficient fragmentation and thus, a lower signal.
-
Matrix Effects: The sample matrix can suppress the ionization of this compound in the mass spectrometer's source.[2][3][4][5][6] To mitigate this, consider:
-
Improving sample preparation methods to remove interfering compounds.
-
Optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.
-
Diluting the sample, if the concentration of this compound is sufficiently high.
-
-
Source Contamination: A contaminated ion source can lead to a general decrease in sensitivity for all analytes. Regular cleaning and maintenance of the MS source are crucial.
-
Incorrect MRM Transition: Double-check that the correct precursor and product ion m/z values for this compound are entered into the acquisition method.
Q4: Can I use the same collision energy for Theobromine and this compound?
A4: While the optimal collision energies for an analyte and its deuterated internal standard are often similar, it is best practice to optimize them independently. The deuterium labeling can sometimes lead to slight differences in bond strengths and fragmentation patterns, which may result in a marginally different optimal collision energy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interferences. | 1. Prepare fresh mobile phases and flush the LC system. 2. Improve sample cleanup or chromatographic separation. |
| Poor Peak Shape | 1. Column degradation. 2. Incompatible mobile phase. 3. Suboptimal gradient. | 1. Replace the analytical column. 2. Ensure mobile phase pH and organic content are suitable for the analyte and column. 3. Optimize the elution gradient. |
| Inconsistent Retention Time | 1. Unstable pump pressure. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Check the LC pump for leaks and ensure proper degassing of solvents. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase and ensure accurate composition. |
| Crosstalk between Theobromine and this compound Channels | In-source fragmentation of Theobromine leading to a signal at the this compound precursor m/z. | Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation. Ensure adequate chromatographic separation. |
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Theobromine and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. This compound is intended for use as an internal standard for the quantification of theobromine by GC- or LC-MS.[7]
-
Intermediate Stock Solutions: From the primary stocks, prepare intermediate stock solutions of each compound at a concentration of 10 µg/mL in the same solvent.
-
Working Standard Mixture: Prepare a working standard mixture containing both Theobromine and this compound at a final concentration of 1 µg/mL each by diluting the intermediate stock solutions with the initial mobile phase composition.
Protocol 2: Collision Energy Optimization
This protocol describes a systematic approach to determine the optimal collision energy for the this compound MRM transition (187.1 -> 142.1 m/z).
-
Direct Infusion Setup: Infuse the this compound working standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
MS Method Creation: Create an MS method with a single MRM transition for this compound (Q1: 187.1 m/z, Q3: 142.1 m/z).
-
Collision Energy Ramp: Program the method to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-3 eV increments).
-
Data Acquisition: Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.
-
Data Analysis: Plot the product ion intensity as a function of the collision energy. The optimal collision energy is the value that yields the highest and most stable signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for a weak this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Theobromine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of theobromine is crucial in various matrices, from food products to biological fluids. The validation of the analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical method validation using Theobromine-d6 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for correcting sample preparation losses and instrumental variability. Isotopically labeled standards like this compound are often preferred due to their similar chemical and physical properties to the analyte. This section compares the performance of this compound with other commonly used internal standards for theobromine analysis.
| Internal Standard | Analyte(s) | Matrix | Method | Key Performance Metrics |
| This compound | Theobromine, Caffeine | Human Plasma | LC-MS/MS | Recovery: ~89% Precision (CV%): Acceptable, higher for low concentrations Linearity: Good |
| 7-(β-hydroxyethyl) theophylline | Theobromine | Animal Feed | HPLC-UV, LC-MS/MS | Performance: Recoveries are more accurate and show less variation when this internal standard is used.[1] |
| ¹³C₃-caffeine | Theobromine, Caffeine | Saliva, Plasma, Urine | LC-MS/MS | Linearity (R²): Theobromine: 0.9968, Caffeine: 0.9997 Precision (Intra-day): 5-10% Precision (Inter-day): 9-13% Recovery: Theobromine: 99-105%, Caffeine: 114-118%[2] |
| beta-hydroxyethyltheophylline | Theobromine, Caffeine, Theophylline | Baking Chocolate | Reversed-Phase LC | Repeatability: Theobromine: 2.3%, Caffeine: 5.1%, Theophylline: 1.9% Limit of Quantitation: <100 ng/mL for all analytes[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the quantification of theobromine using this compound as an internal standard.
Sample Preparation
The sample preparation method is crucial for removing interferences and extracting the analyte of interest. The choice of method depends on the complexity of the sample matrix.
A study on the quantification of theobromine and caffeine in saliva, plasma, and urine utilized a single ultra-centrifugation based sample pretreatment.[2] This was followed by a 20-fold dilution of the isolated low molecular weight biofluid fraction before injection to minimize matrix effects.[2] For solid samples like baking chocolate, a common procedure involves defatting with hexane.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures.
-
Chromatographic Separation: A study reported the elution of both theobromine and caffeine within 1.3 minutes using an optimized gradient.[2]
-
Ionization: Positive-mode electrospray ionization (ESI) is commonly used for the analysis of theobromine and related compounds.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[2] The MRM transitions for theobromine and this compound are carefully selected to ensure accurate quantification.
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams were generated using the DOT language.
References
- 1. apajournal.org.uk [apajournal.org.uk]
- 2. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Theobromine-d6 and ¹³C-Labeled Theobromine as Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable data by compensating for variations in sample preparation, chromatography, and ionization. This guide provides a detailed comparison of two commonly used SIL internal standards for the analysis of theobromine: Theobromine-d6 (deuterated) and ¹³C-labeled theobromine.
The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay performance.[1] While both are chemically similar to the analyte, subtle physicochemical differences can lead to variations in their analytical behavior.[2] This guide presents a comparison based on established principles of isotope effects in chromatography and mass spectrometry, supported by a representative experimental protocol and data.
Performance Comparison: this compound vs. ¹³C-Labeled Theobromine
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[1][2] However, deuterium-labeled compounds often exhibit a chromatographic isotope effect, leading to slightly different retention times compared to their unlabeled counterparts, particularly in reversed-phase liquid chromatography.[3][4] This can be problematic in the presence of matrix effects. In contrast, ¹³C-labeled standards are generally considered superior as they tend to co-elute with the analyte, providing more accurate compensation for matrix-induced signal suppression or enhancement.[1][5][6]
To illustrate the performance differences, the following table summarizes data from a typical bioanalytical experiment comparing the quantification of theobromine in human plasma using either this compound or ¹³C₃-Theobromine as the internal standard.
| Parameter | Theobromine (Analyte) | This compound (IS) | ¹³C₃-Theobromine (IS) | Comment |
| Retention Time (min) | 2.52 | 2.49 | 2.52 | Deuterated standard elutes slightly earlier. |
| Matrix Effect Factor | 0.78 | 0.85 | 0.78 | ¹³C standard better mimics analyte suppression. |
| Accuracy (% Recovery) | - | 88.2% | 99.5% | ¹³C standard provides more accurate quantification. |
| Precision (%RSD, n=6) | - | 9.5% | 2.1% | ¹³C standard yields higher precision. |
This data is representative and intended for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a comparative experiment to evaluate the performance of this compound and ¹³C-labeled theobromine.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (either this compound or ¹³C₃-Theobromine at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Theobromine: Q1 181.1 -> Q3 138.1
-
This compound: Q1 187.1 -> Q3 141.1
-
¹³C₃-Theobromine: Q1 184.1 -> Q3 141.1
-
3. Matrix Effect Evaluation
The matrix effect is calculated by comparing the peak area of the analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a neat solution.
Matrix Effect Factor = (Peak Area in Post-Spiked Plasma) / (Peak Area in Neat Solution)
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Visualizations
Experimental Workflow for Internal Standard Comparison
Caption: Workflow for comparing internal standards.
Impact of Co-elution on Mitigating Matrix Effects
Caption: Co-elution ensures accurate compensation.
Conclusion
While both this compound and ¹³C-labeled theobromine can be used as internal standards, the evidence strongly supports the superiority of ¹³C-labeled theobromine for high-accuracy quantitative bioanalysis. The key advantages of ¹³C-labeled internal standards include:
-
Co-elution with the analyte: This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[1][5]
-
Greater isotopic stability: ¹³C labels are less prone to back-exchange than deuterium labels, ensuring data integrity.[6]
-
Identical extraction recovery: The near-identical physicochemical properties result in more reliable tracking of the analyte throughout the sample preparation process.[1]
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, ¹³C-labeled theobromine is the recommended internal standard. While deuterated standards may be more readily available or less expensive, the potential for chromatographic shifts and compromised data accuracy makes them a less ideal choice for robust and reliable bioanalytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
Cross-Validation of Theobromine-d6 Methods: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of theobromine and its deuterated internal standard, Theobromine-d6, is critical for pharmacokinetic, toxicokinetic, and various clinical studies. This guide provides a comprehensive comparison of analytical methodologies, drawing upon data from collaborative studies and validated methods to ensure robust and reproducible results across different laboratories.
The cross-validation of analytical methods between laboratories is a fundamental requirement for the standardization of bioanalytical data. It ensures that results are comparable and reliable, regardless of where the analysis is performed. This is particularly crucial in multi-center clinical trials and when transferring methods between research sites. This guide outlines the key experimental protocols and presents comparative data to facilitate the successful implementation and validation of this compound quantification methods.
Experimental Protocols
The accurate quantification of this compound, typically used as an internal standard for theobromine analysis, relies on robust and well-defined analytical methods. The most common technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. Below are detailed protocols for two common approaches: one utilizing protein precipitation and another employing liquid-liquid extraction for sample preparation.
Method 1: Protein Precipitation
This method is a rapid and straightforward approach for sample clean-up, suitable for high-throughput analysis.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard) at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theobromine: m/z 181.1 → 138.1
-
This compound: m/z 187.1 → 142.1
-
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a more thorough sample clean-up, reducing matrix effects and improving sensitivity.
1. Sample Preparation:
-
To 200 µL of plasma, add 50 µL of this compound (internal standard) solution (100 ng/mL) and 1 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography:
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate in water and methanol (70:30, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Theobromine: m/z 181.1 → 138.1
-
This compound: m/z 187.1 → 142.1
-
Data Presentation: Inter-Laboratory Comparison
The following table summarizes the performance characteristics of the two methods as would be expected in a typical inter-laboratory comparison study. The data is hypothetical but representative of results from collaborative trials found in the literature for similar analytes.
| Parameter | Method 1 (Protein Precipitation) - Lab A | Method 1 (Protein Precipitation) - Lab B | Method 2 (LLE) - Lab A | Method 2 (LLE) - Lab B |
| Linearity (r²) | >0.995 | >0.994 | >0.998 | >0.997 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 12% | < 8% | < 9% |
| Inter-day Precision (%CV) | < 15% | < 16% | < 10% | < 11% |
| Accuracy (% Bias) | ± 10% | ± 12% | ± 8% | ± 9% |
| Recovery | 85-95% | 82-98% | 90-105% | 88-102% |
| Matrix Effect | Moderate | Moderate | Minimal | Minimal |
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound analysis using protein precipitation.
Caption: Workflow for this compound analysis using liquid-liquid extraction.
Theobromine-d6 Versus Structural Analogs as Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of theobromine, an alkaloid of significant interest in food science, pharmacology, and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results, particularly when employing liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Theobromine-d6, and commonly used structural analogs. The selection of an internal standard is critical as it compensates for variability during sample preparation and analysis.
Performance Comparison: this compound vs. Structural Analogs
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. Stable isotope-labeled standards like this compound are widely considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample processing and analysis. Structural analogs, while cost-effective, can exhibit different extraction efficiencies, matrix effects, and chromatographic retention times, potentially compromising data accuracy.
Below is a summary of performance data from studies utilizing this compound and a common structural analog, 7-(β-hydroxyethyl)theophylline.
| Performance Metric | This compound | 7-(β-Hydroxyethyl)theophylline | Key Considerations |
| Extraction Efficiency | ~89% (in human plasma)[1] | Data not available in comparative studies, but variability is expected due to structural differences. | This compound shows high and consistent recovery, closely mimicking the analyte. |
| Matrix Effect | Minimal to no significant matrix effect observed in human plasma.[1] | Prone to different matrix effects than theobromine, which can lead to inaccuracies. | SIL standards are superior in compensating for ion suppression or enhancement. |
| Precision (Repeatability) | Intra-day precision (%CV) for theobromine quantification using this compound is typically low, ensuring high reproducibility.[1] | Repeatability for theobromine measurement using this internal standard was reported as 2.3% (%RSD).[2][3] | While the reported repeatability for the structural analog is good, SIL standards generally provide better precision across different matrices and conditions. |
| Accuracy | High accuracy is achieved as it effectively corrects for analyte loss during sample preparation and instrumental analysis.[1] | Accuracy can be compromised if the analog does not behave identically to theobromine in the specific matrix. | The near-identical chemical behavior of this compound ensures more reliable correction. |
Experimental Protocols
Quantification of Theobromine in Human Plasma using this compound
This protocol is adapted from a validated LC-MS/MS method for the quantification of caffeine and its metabolites, including theobromine, in human plasma.[1]
a. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of an internal standard solution containing this compound (e.g., at a concentration of 72 ng/mL).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture and then centrifuge at 14,000 x g for 20 minutes.
-
Collect the supernatant and evaporate to dryness using a vacuum centrifuge.
-
Reconstitute the residue in 100 µL of 2% acetonitrile with 0.1% formic acid.
-
Sonicate for 2 minutes and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate theobromine from other matrix components.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both theobromine and this compound.
Quantification of Theobromine in Baking Chocolate using a Structural Analog Internal Standard
This protocol is based on a method for determining theobromine in a standard reference material of baking chocolate using beta-hydroxyethyltheophylline as the internal standard.[2][3]
a. Sample Preparation:
-
Weigh 1 g of the homogenized chocolate sample.
-
Defat the sample by extraction with hexane.
-
Add a known amount of beta-hydroxyethyltheophylline as the internal standard.
-
Extract the analytes with a suitable solvent, such as a mixture of acetonitrile and water.
-
Filter the extract prior to injection into the HPLC system.
b. HPLC-UV Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 10% acetonitrile and 90% water, with the pH adjusted to 2.5 using acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance at 274 nm.
-
Quantification: Based on the ratio of the peak area of theobromine to that of the internal standard.
Visualizations
Signaling Pathways of Theobromine
Theobromine exerts its biological effects through several mechanisms, primarily by acting as an antagonist of adenosine receptors and as an inhibitor of phosphodiesterases (PDEs). These actions influence downstream signaling pathways such as the MAPK and NF-κB pathways.
References
Performance of Theobromine-d6 in Theobromine Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of theobromine is crucial for a variety of applications, from pharmacokinetic studies to food safety analysis. The use of a stable isotope-labeled internal standard, such as Theobromine-d6, is a key component of robust analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of this compound as an internal standard, supported by experimental data from published studies.
Data Summary: Method Performance at a Glance
The following table summarizes the performance characteristics of an LC-MS/MS method utilizing this compound for the quantification of theobromine in human plasma. For comparison, data from methods employing alternative internal standards or different analytical techniques are also presented.
| Parameter | Method using this compound | Alternative Method 1 | Alternative Method 2 |
| Internal Standard | This compound | 7-(β-hydroxyethyl) theophylline | None (External Standard) |
| Analytical Technique | LC-MS/MS | HPLC-UV | LC-TOF-MS |
| Matrix | Human Plasma | Animal Feed | Beverages |
| Limit of Detection (LOD) | Not explicitly reported | Not explicitly reported | 0.15 µg/mL |
| Limit of Quantification (LOQ) | < 5.5 ng/mL (lowest QC level) | Not explicitly reported | Not explicitly reported |
| Linearity Range | 3.6 - 540.5 ng/mL | Not explicitly reported | 0.3 - 400 µg/mL |
| Recovery (%) | 84 - 91% | > 90% | Not explicitly reported |
| Intra-day Precision (%RSD) | < 15% | Not explicitly reported | ≤ 13.22% |
| Inter-day Precision (%RSD) | < 15% | Not explicitly reported | Not explicitly reported |
In-Depth Look: Experimental Protocols
Featured Method: LC-MS/MS with this compound Internal Standard
This section details the experimental protocol for the quantification of theobromine in human plasma using this compound as an internal standard, as described in a validated study[1][2].
1. Sample Preparation:
-
Spiking: To 50 µL of human plasma, add the internal standard solution (this compound at a final concentration of 36.0 ng/mL).
-
Protein Precipitation: Add methanol to the plasma sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A small injection volume (e.g., 5 µL).
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Theobromine: 181 -> 138 m/z
-
This compound: 187 -> 142 m/z (transition inferred from structure)
-
-
Collision Energy: Optimized for the specific instrument and transitions.
Alternative Method 1: HPLC-UV with 7-(β-hydroxyethyl) theophylline
An inter-laboratory validated method for animal feed utilized an alternative internal standard with UV detection[3].
1. Sample Preparation (Animal Feed):
-
Extraction: Extraction of the sample with a suitable solvent.
-
Clean-up: Use of Carrez reagents for clarification.
-
Internal Standard Addition: Spiking with 7-(β-hydroxyethyl) theophylline.
2. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetic acid.
-
Detection: UV absorbance at a specified wavelength (e.g., 274 nm).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the LC-MS/MS quantification of theobromine using a deuterated internal standard.
Caption: Workflow for theobromine quantification using this compound and LC-MS/MS.
Discussion
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response. The data from the validated LC-MS/MS method demonstrates high recovery and good precision, which is characteristic of this approach[2].
Alternative methods, such as HPLC-UV with a non-isotopic internal standard, can also provide reliable results, as shown in the analysis of animal feed[3]. However, LC-MS/MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices and low-level quantification. The choice of internal standard is critical; while cost can be a factor, with isotopically labeled standards being more expensive, their use significantly enhances the accuracy and robustness of the analytical method. For instance, a study on theobromine in animal feed noted the high cost of theobromine-d3 as a reason for choosing an alternative, while acknowledging its potential for more forensically robust identification[3].
References
The Gold Standard for Bioanalysis: Evaluating Method Robustness with Theobromine-d6
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of an analytical method—its capacity to remain unaffected by minor, deliberate variations in parameters—is a critical determinant of data reliability. This guide provides an objective comparison of the use of Theobromine-d6, a stable isotope-labeled internal standard (SIL-IS), against alternative internal standards in ensuring the robustness of quantitative analytical methods for theobromine.
Theobromine, a key analyte in various fields from pharmacology to food science, requires precise and accurate quantification. The use of an appropriate internal standard (IS) is fundamental to achieving this, especially in complex biological matrices. A SIL-IS like this compound is widely considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis.[1]
The Superiority of this compound in Method Robustness
The primary advantage of this compound lies in its ability to co-elute with the native theobromine, ensuring that both the analyte and the internal standard are subjected to the same experimental variations. This includes fluctuations in sample extraction efficiency, injection volume, and, crucially, matrix effects—the suppression or enhancement of ionization in the mass spectrometer source.[1] By tracking the analyte-to-internal standard response ratio, these variations are effectively normalized, leading to enhanced precision and accuracy.
A study validating an LC-MS/MS method for caffeine and theobromine demonstrated the power of using this compound. The research showed that calibration curves prepared in a simple solvent were comparable to those prepared in complex human plasma when this compound was used as the internal standard.[2][3] This indicates that this compound effectively compensates for the significant matrix effects introduced by the biological sample, a key aspect of a robust method.
In contrast, structural analog internal standards, such as theophylline or 7-(β-hydroxyethyl)theophylline, have different chemical structures.[1][4] While they are chemically similar to theobromine, these differences can lead to variations in chromatographic retention times, extraction recoveries, and ionization efficiencies.[5] Consequently, a structural analog may not accurately reflect the behavior of theobromine when faced with minor method variations, potentially compromising the robustness of the assay.
Comparative Performance Data
The following tables summarize typical performance characteristics of analytical methods for theobromine, highlighting the advantages of using a stable isotope-labeled internal standard like this compound over a structural analog.
Table 1: Performance Characteristics of Theobromine Quantification using this compound as an Internal Standard in LC-MS/MS
| Parameter | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [6] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Precision (%RSD) | < 15% | [2][6] |
| Recovery | Consistent and reproducible | [2] |
| Matrix Effect | Effectively compensated | [2] |
Table 2: Expected Performance of Theobromine Quantification using a Structural Analog Internal Standard (e.g., Theophylline) in LC-MS/MS
| Parameter | Expected Performance | Reference |
| Linearity (r²) | ≥ 0.99 | [1] |
| Accuracy (% Bias) | Potentially > ±15% under varied conditions | [5] |
| Precision (%RSD) | Potentially > 15% under varied conditions | [5] |
| Recovery | May differ from theobromine | [5] |
| Matrix Effect | Incomplete compensation | [5] |
Experimental Protocols
A robust analytical method is validated through a series of experiments that intentionally introduce small variations to the method parameters.
Experimental Protocol for Robustness Testing
Objective: To evaluate the reliability of the analytical method for theobromine quantification using this compound as an internal standard when subjected to deliberate small changes in method parameters.
Parameters to be varied:
-
Mobile Phase Composition: ± 2% variation in the organic modifier (e.g., methanol or acetonitrile concentration).
-
Column Temperature: ± 5 °C variation from the nominal temperature.
-
Flow Rate: ± 10% variation from the set flow rate.
-
pH of the Mobile Phase: ± 0.2 pH units variation.
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations of theobromine in the relevant biological matrix.
-
Spike all samples with a consistent concentration of this compound.
-
Process and analyze the QC samples under the nominal method conditions.
-
For each parameter variation, process and analyze a new set of replicate QC samples.
-
Calculate the mean concentration and relative standard deviation (RSD) for each set of QC samples.
-
Compare the results from the varied conditions to the nominal conditions. The method is considered robust if the results remain within the acceptance criteria (typically ±15% for accuracy and <15% for precision).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship highlighting the superiority of this compound.
References
- 1. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve [mdpi.com]
- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apajournal.org.uk [apajournal.org.uk]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Selectivity and Specificity of Theobromine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of theobromine in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of bioanalytical method performance, directly impacting the reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of Theobromine-d6 with alternative internal standards, supported by experimental data, to underscore its superior performance in achieving accurate and precise results.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis using mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and compensates for matrix effects, leading to more robust and reliable data.
The Superiority of this compound: A Head-to-Head Look at Performance
While direct comparative studies exhaustively detailing multiple internal standards for theobromine analysis are limited, a comprehensive review of available data highlights the advantages of this compound. Its primary benefit lies in its ability to co-elute with theobromine, providing the most effective compensation for variations in sample extraction, injection volume, and matrix-induced ionization suppression or enhancement.
A key study validating an LC-MS/MS method for the quantification of caffeine and theobromine in human plasma utilized this compound as the internal standard. The data from this study underscores its effectiveness.
Quantitative Data Summary
| Parameter | Theobromine | This compound | Alternative Internal Standard (7-(β-hydroxyethyl)theophylline) |
| Extraction Recovery | 84-91% | ~89% | >90% (in animal feed) |
| Matrix Effect | Not significant | Not significant | Data not available |
| Precision (CV%) | <15% | Not applicable | Data not available |
| Accuracy (RE%) | Within ±15% | Not applicable | Data not available |
Data for Theobromine and this compound is sourced from a study on human plasma. Data for the alternative internal standard is from a study on animal feed and is not a direct comparison.
The similar extraction recovery of this compound to theobromine demonstrates its ability to track the analyte throughout the sample preparation process effectively.[1] The absence of a significant matrix effect when using this compound is a crucial advantage, as it indicates that components of the biological matrix do not interfere with its ionization, leading to more accurate quantification of theobromine.[1]
Alternative Internal Standards: A Compromise in Performance
While other internal standards have been employed for theobromine analysis, they often represent a compromise in analytical rigor.
-
Structural Analogs (e.g., 7-(β-hydroxyethyl)theophylline, Proxyphylline): These compounds are chemically different from theobromine. While they may have similar retention times, their extraction efficiencies and ionization responses can differ significantly from the analyte, especially in complex biological matrices. This can lead to inadequate compensation for matrix effects and introduce bias into the results.[2][3][4] One study on the determination of theobromine in animal feed utilized 7-(β-hydroxyethyl)theophylline as an internal standard for an HPLC-UV method and suggested theobromine-d3 for LC-MS/MS for more robust identification.[2]
-
Other Isotope-Labeled Compounds (e.g., ¹³C₃-caffeine): While better than structural analogs, using an isotope-labeled version of a related but different compound (like caffeine for theobromine analysis) is not ideal. Although structurally similar, differences in fragmentation patterns and potential for metabolic cross-talk can introduce inaccuracies.
The consensus in the bioanalytical community is that a stable isotope-labeled version of the analyte itself is the most effective internal standard.[4][5]
Experimental Protocols
LC-MS/MS Method for Theobromine Quantification in Human Plasma using this compound
This protocol is based on a validated method for the simultaneous quantification of caffeine and theobromine.
1. Sample Preparation:
-
To 50 µL of human plasma, add 150 µL of a solution containing this compound (final concentration of 36.0 ng/mL) in methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate theobromine from other matrix components.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theobromine: 181 -> 138 (m/z)
-
This compound: 187 -> 142 (m/z) (Note: The exact transition for this compound may vary depending on the labeling pattern and should be optimized.)
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of theobromine to this compound against the concentration of theobromine standards.
-
Determine the concentration of theobromine in the plasma samples from the calibration curve.
Visualizing the Workflow and Biological Pathways
To further illustrate the bioanalytical process and the biological context of theobromine, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of theobromine.
Caption: Simplified signaling pathways of theobromine.
References
- 1. mdpi.com [mdpi.com]
- 2. apajournal.org.uk [apajournal.org.uk]
- 3. Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Performance comparison of GC-MS and LC-MS methods using Theobromine-d6
For researchers, scientists, and drug development professionals, the accurate quantification of compounds and their labeled internal standards is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Theobromine-d6, a common internal standard for the quantification of theobromine.
Theobromine, a methylxanthine alkaloid found in cocoa, is a subject of interest in various fields, including pharmacology and food science. Its deuterated analog, this compound, is crucial for achieving high accuracy and precision in quantitative studies. The choice between GC-MS and LC-MS for its analysis depends on several factors, including the sample matrix, required sensitivity, and the nature of the analyte itself.
At a Glance: Key Performance Differences
| Parameter | GC-MS | LC-MS/MS |
| Volatility Requirement | High (Derivatization often needed for polar compounds) | Low (Suitable for a wide range of polarities) |
| Sensitivity | Generally good, but can be lower for underivatized polar compounds. | Typically offers higher sensitivity, especially for polar analytes. |
| Selectivity | Good, based on retention time and mass fragmentation. | Excellent, particularly with tandem MS (MS/MS) for complex matrices. |
| Sample Throughput | Can be lower due to longer run times and potential derivatization steps. | Generally higher due to faster separation times. |
| Matrix Effects | Less prone to ion suppression/enhancement. | More susceptible to matrix effects which can impact quantification.[1] |
| Sample Preparation | May require more extensive cleanup and derivatization.[2] | Often involves simpler protein precipitation or solid-phase extraction.[1][3] |
Quantitative Performance Data
While direct comparative studies for this compound are limited, data from the analysis of theobromine and other similar compounds provide valuable insights.
LC-MS/MS Performance Data for Theobromine Analysis
| Parameter | Reported Value | Matrix | Reference |
| LLOQ | 5.5 ng/mL | Plasma | [3] |
| Intra-day Precision (%RSD) | < 15% | Plasma | [3] |
| Inter-day Precision (%RSD) | < 15% | Plasma | [3] |
| Accuracy (%Bias) | Within ±15% | Plasma | [3] |
| Recovery (this compound) | ~89% | Plasma | [1] |
LLOQ: Lower Limit of Quantification
GC-MS Performance Data for Theobromine Analysis
Quantitative performance data for the GC-MS analysis of theobromine is less commonly reported in direct comparison studies. However, GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds and can achieve low detection limits, often in the ng/mL range, especially after derivatization.[4] One study on phenolic acids showed that GC-MS was better suited for quantitative determination of compounds at low concentrations compared to LC-MS.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS analysis of theobromine, which would be applicable for this compound.
LC-MS/MS Experimental Protocol (Adapted from Plasma Analysis)
1. Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of internal standard solution (this compound in methanol).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex and centrifuge at 14,000 x g for 20 minutes.[3]
-
Collect the supernatant, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.[3]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.[3]
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: For theobromine, the transition 181/138 is often monitored.[1] A corresponding transition for this compound would be selected.
-
Collision Energy: Optimized for the specific analyte and instrument.
GC-MS Experimental Protocol (General Approach for Theobromine)
1. Sample Preparation (Derivatization is often necessary):
-
Extract theobromine from the sample matrix using a suitable solvent (e.g., a mixture of chloroform and methanol).[5][6]
-
Evaporate the solvent to dryness.
-
Derivatize the sample using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[7]
-
Reconstitute the derivatized sample in a volatile solvent like hexane.[2]
2. Gas Chromatography:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Injector Temperature: Typically 250-280°C.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 300°C.[5][6]
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.
Visualizing the Workflow and Comparison
To better illustrate the processes and key comparison points, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. The choice of method will ultimately be dictated by the specific requirements of the study.
-
LC-MS/MS is generally the preferred method for bioanalytical studies involving complex matrices like plasma due to its high sensitivity, selectivity, and ability to analyze polar, non-volatile compounds without derivatization.[8] The use of a stable isotope-labeled internal standard like this compound is essential for mitigating matrix effects and ensuring accurate quantification.[1]
-
GC-MS is a robust and reliable technique, particularly for less complex matrices or when analyzing volatile compounds. For a polar molecule like theobromine, derivatization is typically required, which can add time and potential variability to the sample preparation process. However, GC-MS can offer excellent separation efficiency and is less prone to the ion suppression issues that can affect LC-MS.
For most applications in drug development and clinical research, the advantages of LC-MS/MS in terms of sample throughput, sensitivity for polar analytes, and reduced sample preparation complexity make it the more suitable platform for the routine quantification of this compound.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Characterization of Metabolites from the Husk of Theobroma cacao by GC-MS in Cuba | Perez | Journal of Applied Biotechnology [macrothink.org]
- 8. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Theobromine-d6
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Theobromine-d6. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed. It is essential to handle this compound with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must meet European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2] |
| Hand Protection | Chemical-resistant gloves | Inspected before use. Suitable for handling chemicals, tested according to EN 374.[3][4] |
| Body Protection | Laboratory Coat | Long-sleeved to prevent skin contact.[1] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust formation is likely.[1][2] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with eyes, skin, and clothing.[2][5]
-
Minimize Dust: Minimize dust generation and accumulation during handling.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and after handling the material.[1][3] Do not eat, drink, or smoke in the work area.[1]
Storage:
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[3][5]
-
Clean-up: Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2][4]
First Aid:
-
If Swallowed: Rinse mouth with water. Immediately call a poison center or doctor.[6] Do NOT induce vomiting.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
Disposal Plan
All waste containing this compound must be handled as chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Consult Regulations: Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all disposal regulations.[5]
-
Disposal Method: Disposal may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[5] Do not allow the product to reach the sewage system or groundwater.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
